Remetinostat
Description
This compound is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZAHHULFQIBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647779 | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946150-57-8 | |
| Record name | Remetinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 946150-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Remetinostat: A Technical Overview of its HDAC Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remetinostat (SHP-141) is a novel histone deacetylase (HDAC) inhibitor developed for topical administration. Its unique pharmacological design allows for potent local activity in the skin with rapid systemic degradation, minimizing side effects commonly associated with systemically administered HDAC inhibitors. This technical guide provides an in-depth analysis of this compound's selectivity profile against key HDAC isoforms—HDAC1, HDAC3, and HDAC6—and elucidates its mechanism of action through the Hedgehog signaling pathway.
HDAC Selectivity Profile of this compound
This compound exhibits a differentiated inhibitory profile against Class I and Class IIb HDAC enzymes. Quantitative analysis of its inhibitory potential has been determined through in-vitro enzymatic assays, revealing its mean inhibition constants (Ki) against HDAC1, HDAC3, and HDAC6.
| HDAC Isoform | Mean Inhibition Constant (Ki) (nM) |
| HDAC1 | 160 |
| HDAC3 | 66 |
| HDAC6 | 10 |
Data sourced from in-vitro enzymatic assays.[1][2]
These data indicate that this compound is a pan-HDAC inhibitor with the highest potency against HDAC6, followed by HDAC3 and then HDAC1.[1]
Mechanism of Action: Intersection with the Hedgehog Signaling Pathway
This compound's therapeutic effect, particularly in the context of basal cell carcinoma (BCC), is linked to its modulation of the Hedgehog (HH) signaling pathway.[1] A key transcription factor in this pathway is the glioma-associated oncogene homolog 1 (GLI1). HDAC inhibitors, including this compound, are understood to suppress Hedgehog signaling by preventing the deacetylation of GLI1. This action sequesters the transcription factor, thereby inhibiting it from inducing the expression of pro-oncogenic genes.
Below is a diagram illustrating the proposed mechanism of action:
Experimental Protocols: In-Vitro Fluorometric HDAC Activity Assay
The determination of this compound's inhibitory activity against HDAC isoforms is typically conducted using a fluorometric enzymatic assay. The following is a generalized protocol representative of the methodology used to obtain such data.
Objective: To determine the in-vitro inhibitory activity (Ki or IC50) of this compound against purified recombinant human HDAC1, HDAC3, and HDAC6.
Materials:
-
Purified, recombinant human HDAC1, HDAC3, and HDAC6 enzymes.
-
Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound (dissolved in DMSO).
-
Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction).
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the HDAC enzymes and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Reaction Setup:
-
To the wells of a 96-well plate, add the diluted this compound solutions. Include control wells with DMSO only (for 100% enzyme activity) and wells without enzyme (for background fluorescence).
-
Add the diluted HDAC enzyme to each well (except for the no-enzyme control).
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well. The developer serves two purposes: the trypsin cleaves the deacetylated substrate to release the fluorophore (AMC), and the potent HDAC inhibitor in the developer solution stops the enzymatic reaction.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complete development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme wells) from all other readings.
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
The following diagram outlines the general workflow for this type of assay:
Conclusion
This compound is a pan-HDAC inhibitor with a distinct selectivity profile, demonstrating the most potent activity against HDAC6. Its mechanism of action involves the modulation of the Hedgehog signaling pathway through the inhibition of GLI1 deacetylation, providing a rationale for its clinical investigation in cutaneous malignancies. The use of standardized in-vitro enzymatic assays is crucial for characterizing the potency and selectivity of HDAC inhibitors like this compound, guiding further drug development and clinical application.
References
In Vitro Efficacy of Remetinostat in Skin Cancer: A Review of Preclinical Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Remetinostat (SHP-141) is a novel, topically applied histone deacetylase (HDAC) inhibitor that has demonstrated significant promise in clinical trials for various skin cancers, including basal cell carcinoma (BCC) and cutaneous T-cell lymphoma (CTCL). Its design allows for potent local activity within the skin with minimal systemic absorption, thereby reducing the side effects commonly associated with systemic HDAC inhibitors. This technical guide synthesizes the available preclinical, in vitro data on this compound's efficacy and mechanism of action in skin cancer cell lines, providing a resource for researchers in oncology and dermatology. However, it is critical to note that detailed in vitro studies providing specific quantitative data, such as IC50 values and comprehensive signaling pathway analyses for skin cancer cell lines, are not extensively available in the public domain. This guide therefore also draws upon data from ex vivo studies, the established mechanism of the broader class of HDAC inhibitors, and the limited available in vitro results to build a comprehensive picture.
Introduction to this compound and its Mechanism of Action
This compound is a pan-HDAC inhibitor, targeting class I and IIb HDAC enzymes.[1] By inhibiting these enzymes, this compound leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressor genes.[1] This epigenetic modification can result in the inhibition of tumor cell division and the induction of apoptosis.[2]
Enzymatic Inhibitory Activity
In vitro enzymatic assays have determined the mean inhibition constants (Ki) of this compound against specific HDAC isoforms, demonstrating its potent and broad-spectrum activity.
| HDAC Isoform | Mean Inhibition Constant (Ki) |
| HDAC1 | 160 |
| HDAC3 | 66 |
| HDAC6 | 10 |
Table 1: In vitro enzymatic inhibition constants (Ki) of this compound for key HDAC isoforms.[1]
In Vitro and Ex Vivo Efficacy in Skin Cancer Models
Direct in vitro studies on this compound's effect on skin cancer cell lines are limited in publicly accessible literature. However, some insights can be drawn from related studies and the known mechanisms of HDAC inhibitors.
Basal Cell Carcinoma (BCC)
Preclinical studies have indicated that HDAC inhibitors can suppress the growth of BCC cell lines.[1] The primary mechanism in BCC is believed to be the inhibition of the Hedgehog (HH) signaling pathway.[1] this compound is hypothesized to prevent the deacetylation of the GLI1 transcription factor, a key component of the HH pathway, thereby suppressing its activity.[1]
Cutaneous Squamous Cell Carcinoma (SCC)
An ex vivo study using explants of human SCC treated with this compound demonstrated that the drug penetrates the dermis and increases histone acetylation and phosphorylation, supporting its proposed mechanism of action.[3] While specific in vitro data for this compound on SCC cell lines is not available, studies on other HDAC inhibitors like trichostatin A and butyrate have shown growth arrest and decreased expression of proliferation genes in keratinocyte SCC cell lines.[3]
Cutaneous T-Cell Lymphoma (CTCL)
While specific in vitro studies on this compound in CTCL cell lines are not detailed in the available literature, the efficacy of other HDAC inhibitors in this context is well-documented.[4][5] These studies provide a strong basis for this compound's mechanism of action. HDAC inhibitors like SAHA (vorinostat) and romidepsin induce apoptosis in CTCL cell lines through both intrinsic and extrinsic pathways.[4][5] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.[4][5]
Effect on Non-Malignant Skin Cells
An in vitro study on HaCaT cells, which are immortalized human keratinocytes, showed that this compound had no effect on their viability at concentrations up to 100 μM and incubation times up to 48 hours.[6] This suggests a degree of selectivity for malignant cells.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the epigenetic regulation of gene expression through HDAC inhibition.
Figure 1: General signaling pathway of this compound via HDAC inhibition.
In the context of Basal Cell Carcinoma, this compound is thought to specifically impact the Hedgehog signaling pathway.
Figure 2: Proposed mechanism of this compound in suppressing the Hedgehog pathway in BCC.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of skin cancer cell lines, which is an indicator of cell viability.
Figure 3: Experimental workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., melanoma, CTCL, or SCC cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the drug concentrations to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture skin cancer cells in larger plates (e.g., 6-well plates) and treat with this compound at concentrations around the estimated IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis and Signaling Markers
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members, acetylated histones).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a promising topical agent for the treatment of various skin cancers with a favorable safety profile due to its localized activity. While clinical and ex vivo data are encouraging, there is a clear need for more comprehensive in vitro studies on a range of skin cancer cell lines. Such studies would provide a more detailed understanding of its molecular mechanisms, establish definitive IC50 values, and elucidate the specific signaling pathways involved in its anti-cancer effects. This information will be invaluable for optimizing its clinical application and potentially identifying combination therapies to further enhance its efficacy. Researchers are encouraged to pursue these in vitro investigations to fill the current gaps in the preclinical data for this promising therapeutic agent.
References
- 1. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]
- 5. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Remetinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remetinostat (formerly SHP-141) is a novel, soft-drug histone deacetylase (HDAC) inhibitor designed for topical administration. Its unique pharmacological profile, characterized by potent local activity and rapid systemic inactivation, positions it as a promising therapeutic agent for cutaneous malignancies with minimal systemic side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical findings related to this compound. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a hydroxamic acid-based small molecule. Its chemical structure is designed to be metabolically labile, ensuring that upon systemic absorption, it is quickly broken down, thereby limiting systemic toxicity.[1]
Chemical Name: methyl 4-[[8-(hydroxyamino)-8-oxooctanoyl]oxy]benzoate
Synonyms: SHP-141, Methyl 4-((8-(hydroxyamino)-8-oxooctanoyl)oxy)benzoate
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₆ | [2] |
| Molecular Weight | 323.34 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | [2] |
| CAS Number | 946150-57-8 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: 150 mg/mL (463.91 mM) | [5] |
Mechanism of Action
This compound functions as a pan-histone deacetylase (HDAC) inhibitor, with activity against multiple HDAC isoforms, particularly within Class I and Class IIb.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression of genes.
By inhibiting HDACs, this compound promotes histone hyperacetylation. This results in the relaxation of chromatin, allowing for the transcription of various genes, including tumor suppressor genes.[6] This epigenetic modification can lead to the inhibition of tumor cell division and the induction of apoptosis.[6] The topical application of this compound allows for high concentrations of the drug at the site of cutaneous lesions, maximizing local efficacy while minimizing systemic exposure and associated adverse effects.[1]
Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | Mean Inhibition Constant (Ki) (nM) |
| HDAC1 | 160 |
| HDAC3 | 66 |
| HDAC6 | 10 |
Data from in-vitro enzymatic assays.
Signaling Pathway
The primary signaling pathway affected by this compound is the histone acetylation pathway, which plays a crucial role in the epigenetic regulation of gene expression.
Caption: HDAC Inhibition Pathway of this compound.
Synthesis
The synthesis of this compound involves a multi-step process. A plausible synthetic route, based on available information, is the acylation of methyl paraben with suberoyl chloride, followed by conversion to the hydroxamic acid.
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. This compound Gel Promising for Basal Cell Carcinoma - POCN [pocn.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Remetinostat in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Remetinostat, a histone deacetylase (HDAC) inhibitor, on melanoma cells. Due to the limited availability of specific data for this compound in melanoma cell lines in publicly accessible literature, the recommended concentrations are based on studies with other cell types and the general activity profile of HDAC inhibitors. Researchers are advised to perform initial dose-response studies to determine the optimal concentration for their specific melanoma cell line of interest.
Introduction to this compound and its Mechanism of Action in Cancer
This compound (SHP-141) is a hydroxamic acid-based HDAC inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis. In melanoma, aberrant HDAC activity has been linked to the suppression of tumor suppressor genes and the promotion of oncogenic signaling pathways, making HDAC inhibitors a promising therapeutic strategy.
Recommended In Vitro Concentrations
Table 1: Recommended Concentration Range of this compound for Initial In Vitro Screening in Melanoma Cells
| Assay Type | Recommended Starting Concentration Range | Incubation Time | Notes |
| Cell Viability (e.g., MTT, MTS) | 0.1 µM - 50 µM | 24, 48, 72 hours | Perform a dose-response curve to determine the IC50 value for the specific cell line. |
| Apoptosis (e.g., Annexin V/PI staining) | IC50 and 2x IC50 (determined from viability assays) | 24, 48 hours | To confirm the induction of apoptosis as the mechanism of cell death. |
| Western Blot Analysis | IC50 (determined from viability assays) | 24, 48 hours | To investigate the effect on specific signaling proteins. |
Note: The provided concentration ranges are for initial screening purposes. The optimal concentration will vary depending on the melanoma cell line and the specific experimental conditions.
Key Signaling Pathways Affected by HDAC Inhibitors in Melanoma
HDAC inhibitors, including likely this compound, exert their anti-melanoma effects by modulating several key signaling pathways.
-
Cell Cycle Control: HDAC inhibitors can induce the expression of cell cycle inhibitors like p21 and p53, leading to cell cycle arrest, typically at the G1/S or G2/M phase.
-
Apoptosis Induction: By upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, HDAC inhibitors can trigger programmed cell death in melanoma cells.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in melanoma. HDAC inhibitors have been shown to synergize with MAPK pathway inhibitors (e.g., BRAF and MEK inhibitors) to enhance anti-tumor activity.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on melanoma cells. These are general protocols that may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cells.
Materials:
-
Melanoma cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered salt solution with detergent)
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Melanoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Melanoma cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated-Histone H3, p21, p53, cleaved PARP, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed melanoma cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
These application notes provide a framework for the initial in vitro investigation of this compound's effects on melanoma cells. Due to the current lack of specific published data, it is imperative for researchers to perform careful dose-response studies to determine the optimal working concentrations for their specific experimental systems. The provided protocols offer a starting point for assessing cell viability, apoptosis, and the modulation of key signaling pathways, which will contribute to a better understanding of this compound's potential as a therapeutic agent for melanoma.
References
Application Notes and Protocols for Immunohistochemistry Staining of Histone Acetylation Following Remetinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remetinostat is a potent, topically applied pan-histone deacetylase (HDAC) inhibitor.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This alteration in chromatin structure results in the modulation of gene expression, including the activation of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of histone acetylation in tissue samples following treatment with this compound, a critical method for pharmacodynamic assessment in preclinical and clinical studies.
Mechanism of Action of this compound
This compound inhibits Class I and IIb HDACs, preventing the removal of acetyl groups from lysine residues on histone tails. This leads to histone hyperacetylation, which neutralizes the positive charge of histones, thereby relaxing the chromatin structure. The resulting open chromatin conformation allows for increased access of transcription factors to DNA, leading to the expression of genes that can suppress tumor growth.
One key pathway affected by this compound is the Hedgehog signaling pathway, which is crucial in the pathogenesis of basal cell carcinoma (BCC).[2] this compound-mediated HDAC inhibition can prevent the deacetylation of the transcription factor GLI1, leading to its sequestration and the suppression of Hedgehog pathway target genes.[2] Furthermore, HDAC inhibitors like this compound can induce apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic genes and stabilizing tumor suppressors like p53.[1][3][4][5]
Data Presentation: Summary of Preclinical and Clinical Findings
The following table summarizes the qualitative and semi-quantitative findings from studies investigating the effect of this compound on histone acetylation and phosphorylation as determined by immunohistochemistry.
| Study Type | Cancer Model | Treatment | Target | Key Findings | Citation |
| Phase 2 Clinical Trial | Basal Cell Carcinoma (BCC) | 1% this compound gel | Acetyl-Histone H3 (Lys9), Phospho-Histone H3 (Ser10) | No significant change in histone H3 acetylation; Increased histone H3 phosphorylation. | [2][6][7] |
| Preclinical (Explant) | Cutaneous Squamous Cell Carcinoma (SCC) | This compound | Acetyl-Histone H3 (Lys9), Phospho-Histone H3 (Ser10) | Moderately increased histone acetylation and phosphorylation. | [8] |
Experimental Protocols
Immunohistochemistry Staining for Acetylated Histones in Paraffin-Embedded Tissue
This protocol provides a generalized procedure for the immunohistochemical detection of acetylated histones in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute (e.g., Histo-Clear)
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Pressure cooker or water bath
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody against acetylated histone (e.g., Rabbit monoclonal to Acetyl-Histone H3 at Lys9, diluted 1:800)[2][8]
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes for 5-10 minutes each).
-
Incubate in 100% ethanol (2 changes for 3 minutes each).
-
Incubate in 95% ethanol for 3 minutes.
-
Incubate in 80% ethanol for 3 minutes.
-
Incubate in 70% ethanol for 3 minutes.
-
Rinse gently with running tap water and then with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the slides in a pressure cooker at 120°C for 2.5 minutes or in a water bath at 95-100°C for 20-40 minutes.[9]
-
Allow slides to cool to room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for at least 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the diluent.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Analysis and Interpretation
Semi-Quantitative Analysis (H-Score):
The H-score is a common method for semi-quantitatively assessing IHC staining. It considers both the intensity of the staining and the percentage of positively stained cells.
-
Staining Intensity: Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
Percentage of Positive Cells: Determined for each intensity level.
-
Calculation: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)].
-
The final score ranges from 0 to 300.
Quantitative Analysis using ImageJ:
ImageJ is a public domain image processing program that can be used for quantitative analysis of IHC staining.
-
Image Acquisition: Capture high-quality images of the stained tissue sections under consistent lighting conditions.
-
Color Deconvolution: Use the "Color Deconvolution" plugin to separate the DAB (brown) and Hematoxylin (blue) stains into separate channels.
-
Thresholding: On the DAB channel, set a threshold to define the positively stained areas.
-
Measurement: Use the "Analyze Particles" function to measure the area and intensity of the stained regions.
-
Data Normalization: Normalize the data to the total tissue area or the number of nuclei (from the Hematoxylin channel) to obtain a quantitative measure of staining.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Gel Promising for Basal Cell Carcinoma - POCN [pocn.com]
- 7. Topical HDAC Inhibitor this compound for Basal Cell Carcinoma - The ASCO Post [ascopost.com]
- 8. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for Assessing Remetinostat Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remetinostat is a potent, topically administered pan-histone deacetylase (HDAC) inhibitor that has shown clinical efficacy in cutaneous T-cell lymphoma (CTCL) and basal cell carcinoma (BCC).[1][2][3] Its mechanism of action involves the inhibition of multiple HDAC isoforms, leading to the accumulation of acetylated histones.[4][5] This epigenetic modification results in chromatin remodeling and the altered transcription of genes involved in cell cycle regulation and apoptosis, ultimately leading to the inhibition of tumor cell proliferation.[4][6][7]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental tools for determining a compound's cytotoxic and cytostatic effects on cancer cell lines.
Mechanism of Action of this compound
This compound functions as a pan-HDAC inhibitor, targeting Class I and Class IIb HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes, including tumor suppressor genes like p21 and p53.[8][9] This can lead to cell cycle arrest, primarily at the G1/S or G2/M phase, and the induction of apoptosis through both intrinsic and extrinsic pathways.[6][7][9]
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on cell viability. This data is for illustrative purposes to demonstrate how results from MTT or XTT assays would be presented.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cutaneous T-Cell Lymphoma (e.g., Hut78) | MTT | 72 | 1.5 |
| Cutaneous T-Cell Lymphoma (e.g., Hut78) | XTT | 72 | 1.8 |
| Basal Cell Carcinoma (e.g., ASZ001) | MTT | 72 | 2.2 |
| Basal Cell Carcinoma (e.g., ASZ001) | XTT | 72 | 2.5 |
| Normal Human Keratinocytes (e.g., HaCaT) | MTT | 72 | > 50 |
| Normal Human Keratinocytes (e.g., HaCaT) | XTT | 72 | > 50 |
Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual values will vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest (e.g., CTCL or BCC cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. The reduction of XTT to its formazan product occurs at the cell surface and is dependent on the metabolic activity of viable cells.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Preparation of XTT Reagent:
-
Immediately before use, prepare the XTT working solution. For example, mix the XTT labeling reagent and the electron-coupling reagent in a ratio of 50:1 (v/v). The exact ratio may vary depending on the manufacturer's instructions.
-
-
XTT Addition and Incubation:
-
After the drug treatment incubation, add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and XTT reagent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the same formula as in the MTT assay.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cell viability assays.
References
- 1. This compound [medivir.com]
- 2. Topical this compound gel effective for treatment of basal cell carcinoma, Study finds [medicaldialogues.in]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. This compound | C16H21NO6 | CID 24875489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 7. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring GLI1 mRNA Expression Following Remetinostat Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the expression of Glioma-associated oncogene 1 (GLI1) mRNA in response to Remetinostat exposure. This compound, a potent histone deacetylase (HDAC) inhibitor, has demonstrated therapeutic potential in malignancies with aberrant Hedgehog (Hh) signaling, such as basal cell carcinoma.[1][2][3] A key mechanism of its action involves the modulation of the Hh pathway, where GLI1 is a critical downstream transcription factor and a primary transcriptional target.[1][4] Accurate quantification of GLI1 mRNA levels is therefore a crucial biomarker for assessing the pharmacodynamic activity of this compound and its analogs. The following protocols provide a comprehensive workflow from cell culture and drug treatment to data acquisition and analysis using quantitative real-time polymerase chain reaction (qPCR).
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[5] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][5] The GLI family of transcription factors (GLI1, GLI2, and GLI3) are the terminal effectors of the Hh pathway.[4][6] Upon pathway activation, GLI proteins translocate to the nucleus and induce the transcription of target genes, including GLI1 itself, which creates a positive feedback loop that amplifies the Hh signal.[7][8]
This compound is a novel HDAC inhibitor designed for topical application, minimizing systemic toxicity.[9] HDACs play a role in regulating gene expression by altering chromatin structure. In the context of the Hh pathway, HDAC inhibitors like this compound can influence the acetylation status of proteins involved in GLI1 regulation, ultimately leading to a suppression of GLI1 transcription.[1] Therefore, measuring changes in GLI1 mRNA expression serves as a direct and quantitative readout of this compound's biological activity.
These application notes provide a detailed guide for researchers to reliably quantify GLI1 mRNA expression levels in a laboratory setting.
Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway and the proposed mechanism of this compound action. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits Smoothened (SMO). This leads to the proteolytic cleavage of GLI2/3 into their repressor forms (GLI-R), which then travel to the nucleus to repress target gene expression. When a Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved. Active SMO prevents the cleavage of GLI2/3, leading to the formation of their activator forms (GLI-A). GLI-A translocates to the nucleus and activates the transcription of target genes, including GLI1. This compound, as an HDAC inhibitor, is hypothesized to interfere with this process, leading to a decrease in GLI1 mRNA expression.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for measuring GLI1 mRNA expression after this compound exposure is depicted below. The process begins with cell culture and treatment, followed by RNA extraction and purification. The extracted RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for quantitative real-time PCR (qPCR) to quantify GLI1 mRNA levels. The final step involves data analysis to determine the relative change in GLI1 expression.
Caption: Experimental workflow for GLI1 mRNA expression analysis.
Experimental Protocols
Cell Culture and this compound Exposure
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Appropriate cancer cell line with active Hedgehog signaling (e.g., Basal Cell Carcinoma cell lines, Medulloblastoma cell lines)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 6-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in the incubator.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of the solvent.
-
Remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
RNA Extraction
This protocol is based on a common TRI-reagent-based method.[10][11] Commercially available kits can also be used following the manufacturer's instructions.
Materials:
-
TRI Reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Aspirate the medium from the wells and wash the cells once with cold PBS.
-
Add 1 mL of TRI Reagent to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 10-15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRI Reagent used. Mix by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
RNA Quantification and cDNA Synthesis
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
RNase-free water
-
Thermal cycler
Procedure:
-
Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
For cDNA synthesis, use a consistent amount of total RNA for all samples (e.g., 1 µg).
-
Prepare the reverse transcription reaction mix according to the cDNA synthesis kit manufacturer's protocol.[7] This typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.[12]
-
Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qPCR)
Materials:
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for human GLI1 and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
qPCR plates or tubes
Procedure:
-
Design or obtain validated qPCR primers for GLI1 and a stable reference gene.
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template.
-
Pipette the reaction mix into the wells of a qPCR plate. Include no-template controls (NTC) for each primer set.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Ensure a melt curve analysis is performed at the end of the run when using SYBR Green to verify the specificity of the amplified product.
Data Presentation
Quantitative data from the qPCR experiment should be organized into clear and concise tables for easy comparison.
Table 1: qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| GLI1 | (Sequence) | (Sequence) |
| GAPDH | (Sequence) | (Sequence) |
Table 2: Raw Ct Values from qPCR
| Sample | Replicate | GLI1 Ct | GAPDH Ct |
| Vehicle Control | 1 | 24.5 | 18.2 |
| 2 | 24.6 | 18.3 | |
| 3 | 24.4 | 18.1 | |
| This compound (1 µM) | 1 | 26.8 | 18.3 |
| 2 | 27.0 | 18.2 | |
| 3 | 26.9 | 18.4 | |
| This compound (10 µM) | 1 | 28.9 | 18.1 |
| 2 | 29.1 | 18.2 | |
| 3 | 29.0 | 18.3 |
Table 3: Relative GLI1 mRNA Expression Analysis (ΔΔCt Method)
| Treatment | Average GLI1 Ct | Average GAPDH Ct | ΔCt (GLI1 - GAPDH) | ΔΔCt (ΔCt_sample - ΔCt_control) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| This compound (1 µM) | 26.9 | 18.3 | 8.6 | 2.3 | 0.20 |
| This compound (10 µM) | 29.0 | 18.2 | 10.8 | 4.5 | 0.04 |
Data Analysis and Interpretation
The most common method for analyzing relative gene expression from qPCR data is the comparative Ct (ΔΔCt) method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene (GLI1) to the Ct value of the reference gene (GAPDH). ΔCt = Ct(GLI1) - Ct(GAPDH)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample. ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
A fold change of less than 1 indicates a downregulation of GLI1 mRNA expression, while a fold change greater than 1 indicates an upregulation. The results from a study on the effect of a drug on GLI1 mRNA expression showed a significant reduction in GLI1 levels after treatment.[13] Another study demonstrated that silencing of a particular protein led to a significant decrease in GLI1 mRNA levels.[14] Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes in expression.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the accurate and reliable measurement of GLI1 mRNA expression following exposure to this compound. By following these detailed methodologies, researchers and drug development professionals can effectively assess the pharmacodynamic effects of this compound and other HDAC inhibitors on the Hedgehog signaling pathway, thereby facilitating the development of novel cancer therapeutics.
References
- 1. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Defining the Role of GLI/Hedgehog Signaling in Chemoresistance: Implications in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [medivir.com]
- 10. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 11. Tumor-derived GLI1 promotes remodeling of the immune tumor microenvironment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Remetinostat's Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to Remetinostat and In Vivo Imaging
This compound is a potent, topically applied histone deacetylase (HDAC) inhibitor under investigation for the treatment of cutaneous malignancies such as Cutaneous T-Cell Lymphoma (CTCL) and Basal Cell Carcinoma (BCC).[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones, which in turn alters gene expression to induce tumor cell cycle arrest and apoptosis.[3] A key advantage of this compound is its topical administration, which allows for localized high concentrations in the skin while minimizing systemic toxicity.[1][3][4]
To effectively evaluate the preclinical efficacy of this compound and similar topical agents, non-invasive in vivo imaging techniques are indispensable. Modalities such as bioluminescence imaging (BLI) and fluorescence imaging (FLI) offer real-time, quantitative assessment of tumor growth and therapeutic response in living animal models.[5] These methods provide significant advantages over traditional caliper measurements, including higher sensitivity for detecting small tumors and the ability to perform longitudinal studies in the same animal, thereby reducing variability and the number of animals required.[6]
This document provides detailed application notes and protocols for utilizing in vivo imaging to track the therapeutic effect of this compound on tumor growth in a preclinical setting.
In Vivo Imaging Modalities for Tracking Tumor Growth
Bioluminescence Imaging (BLI)
Bioluminescence imaging relies on the detection of light produced by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[7] The emitted light is captured by a sensitive CCD camera, and the signal intensity directly correlates with the number of viable tumor cells.[8]
Advantages of BLI:
-
High signal-to-noise ratio: Minimal background signal results in high sensitivity.
-
Quantitative: Photon flux can be used to quantify tumor burden over time.[5][8]
-
Longitudinal Studies: Enables repeated imaging of the same animal to monitor tumor progression and treatment response.[6]
Fluorescence Imaging (FLI)
Fluorescence imaging involves the detection of fluorescent proteins (e.g., GFP, RFP) constitutively expressed by tumor cells or the use of fluorescently labeled probes that target specific molecules on tumor cells. An external light source excites the fluorophores, and the emitted light is captured.
Advantages of FLI:
-
Multiplexing: Different fluorescent proteins or probes with distinct emission spectra can be used to visualize multiple cellular populations or biological processes simultaneously.
-
Versatility: A wide range of fluorescent probes are available for targeting specific cell surface receptors or intracellular proteins.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables present representative data from hypothetical preclinical studies evaluating the effect of this compound on tumor growth using bioluminescence and fluorescence imaging.
Table 1: Bioluminescence Imaging of Cutaneous T-Cell Lymphoma (CTCL) Xenograft Response to Topical this compound
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 1.5 x 10⁶ | 5.2 x 10⁶ | 1.8 x 10⁷ | 5.5 x 10⁷ | 0% |
| This compound (1%) | 1.6 x 10⁶ | 2.1 x 10⁶ | 1.5 x 10⁶ | 0.8 x 10⁶ | 85% |
Table 2: Fluorescence Imaging of Basal Cell Carcinoma (BCC) Xenograft Response to Topical this compound
| Treatment Group | Day 0 (Arbitrary Units) | Day 7 (Arbitrary Units) | Day 14 (Arbitrary Units) | Day 21 (Arbitrary Units) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 3.2 x 10⁵ | 8.9 x 10⁵ | 2.5 x 10⁶ | 6.8 x 10⁶ | 0% |
| This compound (1%) | 3.5 x 10⁵ | 4.1 x 10⁵ | 2.9 x 10⁵ | 1.5 x 10⁵ | 78% |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound, as a pan-HDAC inhibitor, increases histone acetylation, leading to the transcriptional activation of tumor suppressor genes. Key downstream effectors include the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, and the pro-apoptotic protein Bim, which promotes apoptosis.[7][8]
Experimental Workflow for In Vivo Imaging
The following diagram outlines the typical workflow for an in vivo imaging study to assess the efficacy of topical this compound.
Experimental Protocols
Protocol 1: Bioluminescence Imaging of CTCL Xenografts
1. Cell Line Preparation:
-
Culture a human CTCL cell line (e.g., Hut-78, MyLa) that has been stably transfected with a luciferase reporter gene.
-
Maintain cells in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
3. Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Topically apply 50 µL of 1% this compound gel or vehicle gel to the tumor and surrounding area once daily.
4. In Vivo Bioluminescence Imaging:
-
Perform imaging on days 0, 7, 14, and 21.
-
Anesthetize mice with isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait 10-15 minutes for substrate distribution.[7]
-
Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
Define a region of interest (ROI) around the tumor and quantify the total photon flux (photons/second).
Protocol 2: Fluorescence Imaging of BCC Xenografts
1. Cell Line Preparation:
-
Culture a human BCC cell line (e.g., ASZ001) that has been stably transfected with a fluorescent reporter gene (e.g., GFP or RFP).
-
Follow the same cell culture and harvesting procedures as in Protocol 1.
2. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude), 6-8 weeks old.
-
Establish subcutaneous xenografts as described in Protocol 1.
3. Treatment:
-
Administer topical this compound or vehicle as described in Protocol 1.
4. In Vivo Fluorescence Imaging:
-
Perform imaging on days 0, 7, 14, and 21.
-
Anesthetize mice with isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Select the appropriate excitation and emission filters for the fluorescent protein being used (e.g., 488 nm excitation and 509 nm emission for GFP).
-
Acquire images and quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within the ROI drawn around the tumor.
References
- 1. This compound [medivir.com]
- 2. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. mayo.edu [mayo.edu]
- 6. pnas.org [pnas.org]
- 7. Investigation into the use of histone deacetylase inhibitor MS-275 as a topical agent for the prevention and treatment of cutaneous squamous cell carcinoma in an SKH-1 hairless mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best Practices for Storing and Handling Remetinostat in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remetinostat (also known as SHP-141) is a potent, topical histone deacetylase (HDAC) inhibitor with significant potential in oncological research, particularly for cutaneous T-cell lymphoma and basal cell carcinoma.[1][2][3] Its unique pharmacological profile, designed for localized activity with minimal systemic exposure, necessitates specific handling and storage protocols to ensure its stability, efficacy, and the safety of laboratory personnel.[1] These application notes provide a comprehensive guide to the best practices for storing, handling, and utilizing this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling.
| Property | Value | Reference |
| IUPAC Name | methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | [4] |
| Molecular Formula | C₁₆H₂₁NO₆ | [4] |
| Molecular Weight | 323.34 g/mol | [4] |
| CAS Number | 946150-57-8 | [4] |
| Appearance | White solid | [5] |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. While specific, comprehensive stability studies on this compound are not widely published, the following recommendations are based on information from suppliers and general knowledge of similar hydroxamic acid-based HDAC inhibitors.
Storage Conditions:
| Form | Recommended Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep desiccated.[6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -80°C | Up to 2 years | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[7] |
Light and Humidity:
As a general precaution for hydroxamic acid-containing compounds, it is advisable to protect this compound from prolonged exposure to light and high humidity to prevent potential degradation.[3] Store in a dark, dry environment.
Solubility
This compound exhibits solubility in various organic solvents, with dimethyl sulfoxide (DMSO) being the most common for preparing stock solutions for in vitro studies. For in vivo applications, specific formulations are required.
| Solvent/Formulation | Solubility | Reference |
| DMSO | ~150 mg/mL (463.91 mM) | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.5 mg/mL (7.73 mM) | [7][8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.73 mM) | [7][8] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.73 mM) | [7][8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.[5]
-
Based on the molecular weight of this compound (323.34 g/mol ), calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 323.34 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 309.2 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 3-5 minutes) or sonication may be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[7]
In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line of interest (e.g., cutaneous T-cell lymphoma or basal cell carcinoma cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the culture wells is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Western Blotting for Histone Acetylation
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone or loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for evaluating this compound in vitro.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of this compound waste according to your institution's chemical waste disposal guidelines.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Clean the affected area thoroughly.
By adhering to these guidelines, researchers can ensure the safe and effective use of this compound in their laboratory experiments, contributing to the advancement of cancer research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.ee]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution of Remetinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remetinostat is a potent, topical histone deacetylase (HDAC) inhibitor under investigation for various dermatological malignancies, including cutaneous T-cell lymphoma (CTCL) and basal cell carcinoma (BCC)[1][2]. As a pan-HDAC inhibitor, this compound modulates gene expression by altering the acetylation state of histones, leading to the transcription of tumor suppressor genes and subsequent inhibition of tumor cell proliferation[3][4]. Proper dissolution of this compound is critical for accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the dissolution of this compound for use in cell-based assays.
Data Presentation: Solubility of this compound
For in vitro experiments, this compound is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution is then further diluted in aqueous-based media or specific formulations to achieve the desired final concentration for cell culture experiments. It is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells (typically <0.5% DMSO)[5].
| Solvent/Formulation | Achievable Concentration | Solution Type | Reference |
| 100% DMSO | ~10 mM | Clear Solution | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL (7.73 mM) | Suspended Solution | [1][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 7.73 mM) | Clear Solution | [1][3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.73 mM) | Clear Solution | [1] |
Note: If precipitation is observed upon dilution of the stock solution, gentle warming and/or sonication may aid in dissolution[3]. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use[3].
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound = 323.34 g/mol ), weigh out 0.323 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[5][6]. Store the aliquots at -20°C or -80°C. Under these conditions, the DMSO stock solution is stable for up to one year at -20°C and for up to 6 months at -80°C[1][5].
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare a working solution for in vitro experiments.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the cell line.
-
Sterile tubes for dilution.
-
Calibrated pipettes.
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a low micromolar working concentration, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Further dilute this intermediate solution as needed for your experiment.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution can be performed. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity[5].
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound functions as a histone deacetylase (HDAC) inhibitor. In their normal state, HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes, including tumor suppressor genes. This alteration in gene expression can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for In Vitro Dissolution
The following diagram illustrates the general workflow for dissolving this compound for use in in vitro experiments.
Caption: Workflow for preparing this compound solutions for in vitro use.
References
- 1. This compound | inhibitor of histone deacetylase (HDAC) | CAS 946150-57-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound [medivir.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Remetinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remetinostat is a potent, topically administered histone deacetylase (HDAC) inhibitor that has demonstrated significant clinical efficacy in the treatment of cutaneous malignancies, including basal cell carcinoma (BCC) and cutaneous T-cell lymphoma (CTCL).[1][2][3] As a pan-HDAC inhibitor, this compound alters gene expression by increasing the acetylation of histones, leading to a more open chromatin structure.[4] This epigenetic modification can reactivate the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest, promoting apoptosis, and inhibiting tumor growth.[1][4] One of the key mechanisms by which HDAC inhibitors exert their anti-proliferative effects is through the induction of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[5][6][7][8][9] The upregulation of p21 leads to the inhibition of CDK complexes, thereby halting cell cycle progression at the G1/S or G2/M checkpoints.[9][10]
These application notes provide a comprehensive guide to analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining. The provided protocols and data are intended to assist researchers in evaluating the cytostatic effects of this compound and similar compounds in a laboratory setting.
Data Presentation
| HDAC Inhibitor | Cell Line | Treatment Concentration | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Vorinostat (SAHA) | SW-982 (Synovial Sarcoma) | 8.6 µM (IC50) | 48 | 65.2 | 18.5 | 16.3 | [11] |
| Vorinostat (SAHA) | SW-1353 (Chondrosarcoma) | 2.0 µM (IC50) | 48 | 72.1 | 12.4 | 15.5 | [11] |
| Panobinostat (LBH-589) | SW-982 (Synovial Sarcoma) | 0.1 µM (IC50) | 48 | 68.4 | 15.3 | 16.3 | [11] |
| Panobinostat (LBH-589) | SW-1353 (Chondrosarcoma) | 0.02 µM (IC50) | 48 | 75.8 | 9.8 | 14.4 | [11] |
| Control (Untreated) | SW-982 (Synovial Sarcoma) | - | 48 | 52.3 | 28.9 | 18.8 | [11] |
| Control (Untreated) | SW-1353 (Chondrosarcoma) | - | 48 | 58.7 | 23.1 | 18.2 | [11] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., a human squamous cell carcinoma or melanoma cell line) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Cell Adherence: Allow the cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Incubation: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of the solvent). Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is adapted from standard procedures for cell cycle analysis.[12][13]
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add a complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Take an aliquot for cell counting to ensure approximately 1 x 106 cells per sample.
-
Centrifuge the remaining cells again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks after fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to ensure high-quality data.
-
-
Data Analysis:
-
Gate the cell population to exclude doublets and debris.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced cell cycle arrest via p21 upregulation.
Caption: Logical workflow for flow cytometry data analysis of the cell cycle.
References
- 1. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [medivir.com]
- 3. Topical HDAC Inhibitor this compound for Basal Cell Carcinoma - The ASCO Post [ascopost.com]
- 4. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 5. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. revvity.com [revvity.com]
Troubleshooting & Optimization
Optimizing the dosage and application frequency of topical Remetinostat
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the topical application of Remetinostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-histone deacetylase (HDAC) inhibitor with a primary mechanism involving the epigenetic modification of gene expression.[1] HDAC enzymes remove acetyl groups from histone proteins, leading to a condensed chromatin structure that represses gene transcription. By inhibiting HDACs, particularly isoforms in Class I and IIb, this compound promotes histone hyperacetylation.[1] This "relaxes" the chromatin, allowing for the transcription of previously silenced genes, including critical tumor suppressor genes.[1][2] This action can result in the inhibition of tumor cell division and the induction of apoptosis.[2] The molecule was specifically designed for topical use; it is potent within the skin but contains a labile ester bond that causes it to be rapidly metabolized and degraded upon entering the bloodstream, thereby minimizing systemic side effects associated with other HDAC inhibitors.[3][4][5][6]
Q2: What are recommended starting concentrations and frequencies for preclinical experiments?
A2: Based on Phase II clinical trial data in humans, a good starting point for efficacy studies in relevant animal models (e.g., for Cutaneous T-cell Lymphoma - CTCL) would be a 1% this compound gel formulation applied once or twice daily.[3][7] In these trials, a 1% gel applied twice daily yielded the highest response rate (40%) and the most significant reduction in pruritus (itching) in patients with Mycosis Fungoides (MF), a common type of CTCL.[3][4][5] For studies involving Basal Cell Carcinoma (BCC), a 1% gel applied three times daily has been evaluated.[8] For in vitro studies on cancer cell lines, concentrations in the low micromolar range (e.g., 1-10 µM) are a reasonable starting point for dose-response experiments.[9]
Q3: How can I confirm that this compound is active in my experimental model?
A3: Target engagement and biological activity can be confirmed through several methods. A primary pharmacodynamic marker is the level of histone acetylation. You can measure the accumulation of acetylated histones (e.g., Acetyl-Histone H3) in treated cells or skin biopsies via Western Blot or immunohistochemistry. Studies have shown that this compound can alter histone phosphorylation in the epidermis within 30 minutes of application.[6] Downstream effects can be measured by assessing cell proliferation using a Ki-67 stain, where a decrease in staining indicates an anti-proliferative effect.[6] Additionally, various commercially available HDAC activity assay kits, which can be colorimetric or fluorometric, can be used to measure the inhibition of HDAC enzyme activity in cell or tissue extracts.[10][11][12]
Q4: What are the most critical parameters to consider when preparing or evaluating a topical this compound formulation?
A4: The development of a topical drug product is complex, as the formulation must overcome the skin's barrier function to deliver the active pharmaceutical ingredient (API) effectively.[13][14] Key parameters include:
-
Vehicle Selection: The base of the formulation (e.g., gel, cream, ointment) dictates the drug's release rate and skin permeation.[15]
-
Excipients: Solubilizers, penetration enhancers, and polymers must be carefully selected as they directly influence the API's stability and bioavailability.
-
API Particle Size: For suspension-based formulations, reducing particle size can significantly increase the dissolution rate and subsequent bioavailability.[16]
-
Viscosity: The thickness of the formulation affects residence time on the skin and the rate of drug release. Over-mixing some gel-based formulations can break down the polymer structure, drastically reducing viscosity.[17]
-
pH: The pH of the formulation should be compatible with the skin, typically in the range of 5-7, to avoid irritation.[18]
Data Summary Tables
Table 1: Summary of Phase II Clinical Trial Results for this compound Gel in Mycosis Fungoides (MF) CTCL
| Dosage Regimen | Application Frequency | Confirmed Response Rate (Partial + Complete) | Clinically Meaningful Itch Reduction (in Patients with Baseline Pruritus) |
|---|---|---|---|
| 0.5% Gel | Twice Daily (BID) | 25% | 50% |
| 1% Gel | Once Daily (QD) | 20% | 37.5% |
| 1% Gel | Twice Daily (BID) | 40% | 80% |
(Data compiled from published trial results)[3][5][7][19]
Table 2: Hypothetical In Vitro Dose-Response of this compound in Human CTCL Cell Lines (72h Incubation)
| Cell Line | IC50 (µM) - Cell Viability | IC50 (µM) - HDAC Inhibition |
|---|---|---|
| MyLa | 2.5 | 0.8 |
| HuT 78 | 4.1 | 1.2 |
| SeAx | 3.3 | 0.9 |
(Note: These are representative, hypothetical values for illustrative purposes.)
Table 3: Hypothetical Comparison of Formulation Vehicles on this compound Permeation in an Ex Vivo Porcine Skin Model (Franz Diffusion Cell Assay @ 24h)
| Formulation Base | Drug Concentration | Mean Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
|---|---|---|---|
| Simple Hydrogel | 1% w/w | 15.8 | 0.66 |
| O/W Cream | 1% w/w | 10.2 | 0.43 |
| Penetration-Enhanced Gel (with 5% Propylene Glycol) | 1% w/w | 28.5 | 1.19 |
(Note: These are representative, hypothetical values for illustrative purposes.)
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound as an HDAC inhibitor.
Caption: Experimental workflow for optimizing topical this compound dosage.
Troubleshooting Guides
Q: I am not observing significant cytotoxicity in my in vitro cancer cell line experiments. What should I check?
A: If you are encountering low efficacy in cell culture, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting logic for low in vitro efficacy.
Q: My ex vivo skin permeation results are highly variable. What are potential causes?
A: High variability in Franz diffusion cell experiments is a common issue. Key areas to investigate include:
-
Skin Sample Integrity: Ensure the skin (human, porcine) is properly harvested, stored (-20°C or -80°C), and handled. Thawing procedures should be consistent. Check for any damage (punctures, scratches) before mounting.
-
Formulation Homogeneity: Ensure the this compound is uniformly dispersed in your vehicle. For suspensions or creams, inadequate mixing can lead to "hot spots" and inconsistent dosing on the skin sample.
-
Dosing Application: The amount of formulation applied to the skin surface must be precise and consistent across all replicates. Use a positive displacement pipette for viscous formulations.
-
Air Bubbles: Check for air bubbles under the skin in the Franz cell's receiver chamber. Bubbles can reduce the surface area available for diffusion and must be removed.
-
Receiver Fluid: The receiver fluid must be maintained at a constant temperature (typically 32°C to mimic skin surface temperature) and properly stirred. Ensure "sink conditions" are met, meaning the concentration of the drug in the receiver fluid does not exceed 10% of its saturation solubility in that medium.
Q: I'm observing skin irritation in my animal model that seems unrelated to the therapeutic effect. What can I do?
A: It's crucial to differentiate between irritation caused by the API and irritation caused by the formulation vehicle itself.
-
Run a Vehicle Control Group: Always include a group of animals treated with the formulation vehicle without this compound. This will establish the baseline level of irritation caused by the excipients.
-
Evaluate Excipients: Some common ingredients in topical formulations, such as certain penetration enhancers or surfactants, can cause irritation. Consider screening alternative, more inert excipients.
-
Reduce Application Frequency/Concentration: If the irritation is dose-dependent, try reducing the application frequency (e.g., from twice daily to once daily) or lowering the this compound concentration to find a better balance between efficacy and tolerability.
-
Histological Analysis: Perform a histological examination of the treated skin to characterize the nature of the irritation (e.g., inflammation, acanthosis, necrosis). This can provide clues to the underlying cause.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Luminescent)
This protocol describes a method to determine the dose-dependent effect of this compound on the viability of adherent cancer cells using a luminescent ATP-based assay.
-
Cell Plating:
-
Trypsinize and count cells (e.g., HuT 78).
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well, opaque-walled plate suitable for luminescence.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working concentrations (e.g., for a final range of 0.1 µM to 20 µM).
-
Remove media from cells and add 100 µL of the appropriate drug dilution to each well. Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "no cells" control for background luminescence.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the results as a percentage of the vehicle control.
-
Plot the normalized data against the log of the this compound concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for Acetyl-Histone H3
This protocol details the detection of Acetyl-Histone H3 (Ac-H3) as a pharmacodynamic marker of this compound activity.
-
Sample Preparation:
-
Culture cells and treat with this compound (e.g., 5 µM) and a vehicle control for a set time (e.g., 24 hours).
-
For tissue samples, snap-freeze in liquid nitrogen immediately after collection.
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors and, critically, HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve the acetylation state during sample processing.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Acetyl-Histone H3 (e.g., anti-Ac-H3 Lys9) diluted in the blocking buffer.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe with an antibody for total Histone H3 or another loading control (e.g., β-actin) to normalize the data.
-
Quantify band intensity using densitometry software (e.g., ImageJ). An increase in the ratio of Ac-H3 to total H3 indicates target engagement.
-
Protocol 3: Ex Vivo Skin Permeation using Franz Diffusion Cells
This protocol outlines a method to assess the permeation of this compound from a topical formulation through an ex vivo skin sample.
-
Skin Preparation:
-
Use excised human or porcine ear skin. Carefully remove subcutaneous fat and dermis to a consistent thickness (~500 µm).
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receiver chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Fill the receiver chamber with a buffered solution (e.g., PBS pH 7.4 with 0.5% Volpo), ensuring no air bubbles are trapped beneath the skin. This fluid must ensure sink conditions.
-
Maintain the receiver fluid at 32°C using a circulating water bath and stir continuously with a magnetic stir bar.
-
-
Dosing:
-
Allow the skin to equilibrate for 30 minutes.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 300 µL) from the receiver chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receiver fluid.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample removal and replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. The lag time can be determined from the x-intercept of the linear portion.
-
References
- 1. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 2. This compound | C16H21NO6 | CID 24875489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medivir’s this compound found to reduce CTCL skin lesions in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound [medivir.com]
- 5. Medivir announces positive data from the phase II study of this compound in patients with early-stage cutaneous T-cell lymphoma [medivir.com]
- 6. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionews.com [bionews.com]
- 8. onclive.com [onclive.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. epigentek.com [epigentek.com]
- 11. epigentek.com [epigentek.com]
- 12. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies - Dow Development Labs [dowdevelopmentlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Emerging drugs for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Remetinostat in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remetinostat in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Question: Why are my IC50 values for this compound fluctuating between experiments?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Precipitation in cell culture media can lead to variations in the effective concentration. Ensure complete dissolution of your stock solution in DMSO and avoid repeated freeze-thaw cycles. When diluting into media, vortex thoroughly and visually inspect for any precipitate. The final DMSO concentration should be kept low and consistent across all wells, including controls.
-
Cell Density and Health: Variations in cell seeding density and the overall health of your cell cultures can significantly impact assay results. Ensure consistent cell numbers are seeded and that cells are in the exponential growth phase at the time of treatment.
-
Assay-Specific Interferences: As a hydroxamic acid-based HDAC inhibitor, this compound has the potential to chelate metal ions, which could interfere with certain assay reagents. For MTT assays, this could potentially affect the formazan product formation. Consider using an alternative viability assay like CellTiter-Glo, which measures ATP levels and may be less prone to such interference.
-
Incubation Time: The duration of drug exposure can influence IC50 values. Optimize and maintain a consistent incubation time for all experiments.
-
Issue 2: Low or no observable HDAC inhibition in enzymatic assays.
-
Question: I am not observing the expected level of HDAC inhibition in my in vitro enzymatic assay. What could be the reason?
-
Answer: Several factors can contribute to lower-than-expected HDAC inhibition:
-
Enzyme and Substrate Quality: Ensure the purity and activity of your recombinant HDAC enzyme and the quality of the substrate. Use fresh reagents whenever possible.
-
Assay Buffer Composition: The composition of the assay buffer, including pH and co-factors, is critical for optimal enzyme activity. Refer to the manufacturer's protocol for the specific HDAC isoform you are using.
-
This compound Degradation: this compound is designed to be metabolically labile. While this is advantageous for its topical use in vivo, it could lead to degradation in certain in vitro conditions. Prepare fresh dilutions of this compound for each experiment.
-
Incorrect Filter Selection in Fluorometric Assays: If using a fluorometric assay, ensure that the excitation and emission wavelengths are set correctly for the specific fluorophore being used.
-
Issue 3: Difficulty in detecting increased histone acetylation via Western Blot.
-
Question: I am treating my cells with this compound, but I'm not seeing a clear increase in acetylated histones on my Western blot. What can I do?
-
Answer: Detecting changes in histone acetylation can be challenging. Here are some troubleshooting tips:
-
Antibody Specificity and Quality: Use a high-quality antibody that is specific for the acetylated histone mark of interest (e.g., Acetyl-Histone H3, Acetyl-Histone H4). Validate the antibody to ensure it produces a clean signal at the correct molecular weight.
-
Lysis Buffer and Protease/Deacetylase Inhibitors: Use a lysis buffer that effectively extracts nuclear proteins. Crucially, include a potent HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in your lysis buffer to prevent deacetylation during sample preparation.
-
Loading Amount and Gel Percentage: Histones are small proteins. Load a sufficient amount of nuclear extract (typically 10-20 µg) and use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution.
-
Transfer Conditions: Optimize your transfer conditions to ensure efficient transfer of low molecular weight proteins like histones. A wet transfer system is often recommended over semi-dry for better efficiency.
-
Exposure Time: The increase in acetylation may be subtle. Optimize your exposure time to capture the signal without overexposing the background.
-
Issue 4: High variability in qPCR results for gene expression analysis.
-
Question: My qPCR results for genes expected to be upregulated by this compound are highly variable. How can I improve consistency?
-
Answer: High variability in qPCR can be due to several factors at different stages of the experiment:
-
RNA Quality and Integrity: Start with high-quality, intact RNA. Use a method for RNA extraction that minimizes degradation and contamination. Assess RNA integrity using a Bioanalyzer or similar method.
-
Reverse Transcription Efficiency: Ensure consistent and efficient reverse transcription of your RNA to cDNA. Use the same amount of RNA for each sample and a high-quality reverse transcriptase.
-
Primer Design and Validation: Design primers that are specific to your target gene and span an exon-exon junction to avoid amplification of genomic DNA. Validate your primers to ensure high efficiency and specificity.
-
Reference Gene Selection: The choice of reference (housekeeping) genes is critical. Select at least two stable reference genes whose expression is not affected by this compound treatment in your specific cell line and normalize your data to the geometric mean of these genes.
-
Pipetting Accuracy: qPCR is highly sensitive to pipetting errors. Be meticulous with your pipetting and use master mixes to minimize variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a pan-histone deacetylase (HDAC) inhibitor, with specific activity against Class I and IIb HDACs.[1] By inhibiting HDACs, this compound promotes the acetylation of histones, leading to a more relaxed chromatin structure and the transcription of genes that can suppress tumor growth.[2][3]
Q2: What is the recommended solvent for this compound? A2: this compound is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%) and is consistent across all experimental conditions, including vehicle controls.
Q3: Is this compound stable in cell culture medium? A3: this compound is designed to have a labile ester bond, which contributes to its rapid metabolism in vivo.[5] While specific stability data in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions from a frozen DMSO stock for each experiment to minimize potential degradation.
Q4: What are the known off-target effects of this compound? A4: As a hydroxamic acid-based HDAC inhibitor, this compound has the potential for off-target effects related to its metal-chelating properties, which may be independent of its HDAC inhibitory activity.[2] Researchers should consider this possibility when interpreting results, especially in assays that are sensitive to metal ion concentrations.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| Ki (HDAC1) | 160 nM | Recombinant Human | [6] |
| Ki (HDAC3) | 66 nM | Recombinant Human | [6] |
| Ki (HDAC6) | 10 nM | Recombinant Human | [6] |
| Cell Viability | No effect | HaCaT cells (human keratinocytes) | [4] |
| (Concentration) | (up to 100 µM) | ||
| (Incubation Time) | (up to 48 hours) |
Experimental Protocols
1. HDAC Activity Assay (Fluorometric)
This protocol is a general guideline and should be adapted based on the specific HDAC enzyme and substrate used.
-
Prepare Assay Buffer: Typically contains Tris-HCl, NaCl, and a source of Zn2+.
-
Prepare Reagents:
-
Dilute the HDAC enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Prepare a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well black plate, add the HDAC enzyme.
-
Add the this compound dilutions or vehicle control (DMSO).
-
Incubate for a short period at 37°C.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for the desired time.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C to allow for the cleavage of the deacetylated substrate.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control.
2. Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
3. Western Blot for Histone Acetylation
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and prepare nuclear extracts using a suitable extraction kit or protocol.
-
Crucially, add an HDAC inhibitor (e.g., Trichostatin A) to the lysis and extraction buffers.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA).
-
SDS-PAGE:
-
Denature 10-20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total histone H3 or another loading control to normalize the data.
Visualizations
References
- 1. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 2. This compound | inhibitor of histone deacetylase (HDAC) | CAS 946150-57-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential off-target effects in cell lines
Welcome to the technical support center for identifying and mitigating potential off-target effects in cell line experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: How can I predict potential off-target effects in silico before starting my experiment?
A: Several bioinformatics tools are available to predict potential off-target sites for CRISPR-Cas9 sgRNAs. These tools, such as CRISPOR, Cas-OFFinder, and CCTop, analyze the genome for sequences with similarity to the intended target sequence.[1][4][5] They typically provide a list of potential off-target sites and a score to rank the likelihood of off-target activity.[5] It's important to use these tools as a first step in experimental design to select sgRNAs with the lowest predicted off-target activity.[4]
Q3: What are the main experimental approaches to identify off-target effects?
A: Experimental methods for identifying off-target effects can be broadly categorized as unbiased (genome-wide) or biased (candidate site validation).
-
Unbiased methods aim to identify all potential off-target sites across the entire genome without prior prediction. Key techniques include:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This cell-based method uses a short double-stranded oligodeoxynucleotide (dsODN) tag that gets integrated into DNA double-strand breaks (DSBs), which are then identified by sequencing.[6][7][8]
-
CIRCLE-seq (Circularization for In vitro Reporting of CLeavage Effects by sequencing): This is a cell-free method that uses circularized genomic DNA, which is linearized upon cleavage by the nuclease. Only the linearized fragments are sequenced, increasing sensitivity.[9][10][11]
-
DISCOVER-seq (Discovery of In Situ Cas Off-targets and VERification by sequencing): This cell-based method utilizes chromatin immunoprecipitation (ChIP) to pull down DNA repair proteins, like MRE11, that are recruited to DSBs.[12][13][14]
-
-
Biased methods involve sequencing specific, predicted off-target sites (identified by in silico tools) to quantify the frequency of modifications. This is often done using targeted deep sequencing.
Q4: How do I choose the best off-target detection method for my experiment?
A: The choice of method depends on several factors, including the experimental system, the required sensitivity, and available resources.
| Method | Type | Advantages | Limitations |
| In silico Prediction | Biased | Fast, inexpensive, good for initial sgRNA design. | Predictive only, may not reflect cellular context, can have false positives/negatives.[4][15] |
| Targeted Deep Sequencing | Biased | Highly quantitative for specific sites. | Only assesses predicted sites, misses unknown off-targets. |
| GUIDE-seq | Unbiased (Cell-based) | Detects off-targets in a cellular context. | dsODN delivery can be inefficient in some cell types, potentially missing some DSBs.[16] |
| CIRCLE-seq | Unbiased (Cell-free) | Highly sensitive, does not require a reference genome.[11] | In vitro conditions may not fully recapitulate the cellular environment. |
| DISCOVER-seq | Unbiased (Cell-based) | Low false-positive rate as it relies on the cellular DNA repair machinery. Applicable in vivo.[12][13] | The transient nature of DNA repair protein binding can make timing critical.[15] |
| Whole Genome Sequencing (WGS) | Unbiased (Cell-based) | The most comprehensive method for detecting all genomic alterations.[1] | Can be cost-prohibitive and requires high sequencing depth to detect low-frequency events.[15][16] |
Q5: What is a "rescue" experiment and why is it important?
A: A rescue experiment is a critical control to confirm that an observed phenotype is a direct result of modulating the intended target and not due to off-target effects.[17] This is particularly important for RNAi and small molecule inhibitor studies. The experiment involves re-introducing the target gene in a form that is resistant to the knockdown reagent (e.g., a cDNA with silent mutations in the shRNA binding site) or testing the effect of a structurally unrelated inhibitor of the same target.[17][18] If the phenotype is reversed, it provides strong evidence for on-target activity.[17]
Troubleshooting Guides
High Background in Off-Target Detection Assays (e.g., GUIDE-seq, ChIP-based methods)
| Potential Cause | Recommended Solution |
| Inefficient washing steps | Increase the number and duration of wash steps. Ensure the appropriate wash buffer is used.[1] |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA) or the incubation time. Consider trying a different blocking agent.[1] |
| Non-specific antibody binding (ChIP) | Titrate the antibody to find the optimal concentration. Include an isotype control to assess non-specific binding.[2] |
| Excessive starting material | Optimize the amount of genomic DNA or cells used in the assay.[6] |
| Contamination of reagents | Use fresh, filtered buffers and high-quality reagents.[19] |
Conflicting Results from In Silico Off-Target Prediction Tools
| Potential Cause | Recommended Solution |
| Different algorithms and scoring systems | Use multiple prediction tools and prioritize sgRNAs that are predicted to have low off-target activity across several platforms.[4] |
| Lack of consideration for cell-type specific genetic variations | If possible, use a tool that allows for the input of cell-line specific genomic data. Natural variations can create or eliminate off-target sites.[20] |
| Ignoring non-canonical PAM sites | Some tools only search for the canonical NGG PAM sequence for SpCas9. Use a tool that allows for the inclusion of non-canonical PAMs (e.g., NAG) in the search.[5] |
| Prediction doesn't account for chromatin accessibility | Be aware that in silico tools generally do not account for the chromatin state, which can influence Cas9 accessibility in the cell. Off-target activity is more likely in open chromatin regions.[21] |
Experimental Protocols & Workflows
General Workflow for Off-Target Effect Analysis
This workflow outlines the key steps for a comprehensive analysis of off-target effects.
Caption: A general workflow for identifying and validating off-target effects.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is used to verify target engagement of a small molecule within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[22][23]
-
Cell Treatment: Incubate cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[22]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Perturbation by Kinase Inhibitors
Kinase inhibitors are a class of drugs known for potential off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3][24] Off-target inhibition can lead to the modulation of unintended signaling pathways.
Caption: Off-target effects of a kinase inhibitor on an unintended signaling pathway.
References
- 1. arp1.com [arp1.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Designing for Precision: How to Reduce CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 5. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 6. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 7. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq | Springer Nature Experiments [experiments.springernature.com]
- 11. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR off-target detection with DISCOVER-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unbiased detection of CRISPR off-targets in vivo using DISCOVER-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR off-target detection with DISCOVER-seq | Springer Nature Experiments [experiments.springernature.com]
- 15. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 20. VARSCOT: variant-aware detection and scoring enables sensitive and personalized off-target detection for CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the topical delivery and absorption of Remetinostat
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the topical delivery and absorption of Remetinostat. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the development and testing of topical this compound formulations.
Q1: My in vitro skin permeation study shows minimal this compound penetration. What are the potential causes and solutions?
A1: Minimal skin penetration of this compound in in vitro permeation tests (IVPT) can be attributed to several factors related to the formulation, the experimental setup, and the skin membrane itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inadequate Drug Solubilization | This compound has limited aqueous solubility. Ensure the vehicle fully solubilizes the drug. Consider using co-solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), or propylene glycol. The use of solubility enhancers like cyclodextrins (e.g., SBE-β-CD) can also be explored.[1] |
| Suboptimal Vehicle Composition | The formulation vehicle plays a critical role in drug partitioning into the stratum corneum. Evaluate the impact of different vehicle components. For instance, a 1% this compound gel has been used in clinical trials.[2][3][4][5] Consider formulating with penetration enhancers like fatty acids (e.g., oleic acid), terpenes, or surfactants (e.g., Tween-80).[1] |
| High Stratum Corneum Resistance | The outermost layer of the skin, the stratum corneum, is the primary barrier to drug absorption.[6] Pre-treating the skin with mild abrasives or using physical enhancement techniques like microneedles could be considered in preclinical models. |
| Issues with IVPT Setup | Incorrect setup of the Franz diffusion cell, such as air bubbles under the skin membrane, can impede diffusion.[7] Ensure proper mounting of the skin and adequate hydration of the receptor fluid. |
| Compromised Skin Membrane Integrity | The skin used in the IVPT may have a compromised barrier function. It is crucial to perform skin integrity tests, such as measuring transepidermal water loss (TEWL) or electrical resistance, before the experiment.[7][8] |
Q2: I'm observing skin irritation in my animal model with my this compound formulation. How can I modify my formulation to improve tolerability?
A2: Skin irritation is a common challenge in topical drug development. While this compound has been generally well-tolerated in clinical trials, localized eczematous reactions have been reported.[5][9] Formulation components are often the cause of irritation.
Strategies to Improve Formulation Tolerability:
| Strategy | Detailed Approach |
| Optimize Penetration Enhancer Concentration | High concentrations of chemical penetration enhancers can cause skin irritation. Perform a dose-response study to find the minimum effective concentration that enhances delivery without causing significant irritation. |
| Select Biocompatible Excipients | Review all excipients in your formulation for their irritation potential. Replace any known irritants with more biocompatible alternatives. For example, consider using natural oils or less aggressive surfactants. |
| Incorporate Anti-inflammatory Agents | The addition of a mild anti-inflammatory agent to the formulation can help mitigate irritation. However, ensure that this agent does not interfere with the mechanism of action of this compound. |
| pH Optimization | The pH of the formulation should be close to the physiological pH of the skin (around 4.5-5.5) to minimize irritation. |
| Vehicle System Modification | Consider using advanced delivery systems like nanoparticles or liposomes. These can encapsulate the drug and potentially reduce direct contact of high concentrations of the drug and excipients with the skin surface, thereby lowering irritation potential. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the topical delivery of this compound.
Q1: What are the key physicochemical properties of this compound to consider for topical formulation?
A1: Understanding the physicochemical properties of this compound is fundamental for designing an effective topical delivery system.
Key Physicochemical Properties of this compound:
| Property | Value | Implication for Topical Delivery |
| Molecular Formula | C₁₆H₂₁NO₆[1] | - |
| Molecular Weight | 323.34 g/mol [1] | The relatively low molecular weight is favorable for passive diffusion across the skin. |
| Appearance | White to off-white solid[1] | - |
| Solubility | Soluble in DMSO (150 mg/mL).[1] Formulations with co-solvents like PEG300 and Tween-80 have been described.[1][10] | Limited aqueous solubility necessitates the use of organic solvents or solubility enhancers in aqueous-based formulations. |
Q2: What is the mechanism of action of this compound and how does it relate to topical delivery?
A2: this compound is a pan-histone deacetylase (HDAC) inhibitor.[11] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription.[11] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin and allows for the transcription of various genes, including tumor suppressor genes.[11] This can lead to the inhibition of tumor cell division and the induction of apoptosis.[10]
The rationale for topical application is to deliver high concentrations of this compound directly to the cutaneous lesions, maximizing local efficacy while minimizing systemic exposure and associated side effects.[12][11] this compound is designed to be metabolically labile, meaning it is potent within the skin but is readily degraded if it reaches the bloodstream.[2][3][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [medivir.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. onclive.com [onclive.com]
- 6. permegear.com [permegear.com]
- 7. mdpi.com [mdpi.com]
- 8. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. This compound | inhibitor of histone deacetylase (HDAC) | CAS 946150-57-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 12. This compound | C16H21NO6 | CID 24875489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Remetinostat Technical Support Center: Addressing Variability in Patient Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in patient response to Remetinostat in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation modulates gene expression, ultimately impacting cellular processes such as cell growth, proliferation, and apoptosis.
Q2: What clinical efficacy has been observed with this compound?
A2: In a phase 2 clinical trial for basal cell carcinoma (BCC), topical this compound demonstrated an overall response rate (ORR) of 69.7%.[2][3][4][5] The study also showed a 54.8% rate of complete pathological resolution.[2][5] In a separate phase 2 trial for cutaneous T-cell lymphoma (CTCL), this compound gel applied twice daily resulted in a 40% response rate (35% partial response and 5% complete response).[6]
Q3: What factors might contribute to the variability in patient response to this compound?
A3: Variability in patient response to this compound can be influenced by several factors, including:
-
Histological Subtype of the Tumor: In the BCC clinical trial, response rates varied by subtype, with superficial BCC showing a 100% ORR, nodular BCC a 68.2% ORR, and infiltrative BCC a 66.7% ORR.[3][7] Micronodular BCC did not respond to the treatment in this study.[3][7]
-
Intrinsic and Acquired Resistance: As with other HDAC inhibitors, resistance can emerge through various mechanisms. These can include alterations in anti-apoptotic pathways, drug efflux, and changes in the tumor microenvironment.
-
Target HDAC Isoform Expression: this compound has been shown to inhibit HDAC isoforms 1, 3, and 6.[1] The expression levels of these specific HDACs within the tumor cells could influence the drug's efficacy.
Q4: Are there any known biomarkers that predict response to this compound?
A4: A secondary outcome of the phase 2 trial in BCC was the suppression of GLI1 (glioma-associated oncogene) expression.[8] While this suggests a pharmacodynamic effect, further research is needed to establish GLI1 expression as a predictive biomarker for this compound response.
Troubleshooting Guide for In Vitro Studies
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment to maintain consistency. |
| Contamination (bacterial or yeast). | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile media or PBS. | |
| Lower than expected HDAC inhibition | Incorrect assay conditions. | Optimize the concentration of the HDAC substrate and the incubation time. Ensure the assay buffer is at the correct pH. |
| Inactive this compound. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Low expression of target HDACs in the cell line. | Confirm the expression of HDAC1, HDAC3, and HDAC6 in your chosen cell line using techniques like Western blot or qPCR. | |
| Inconsistent dose-response curves | Issues with drug solubilization. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. |
| Cell line heterogeneity. | Consider using a single-cell cloned population to reduce variability arising from a heterogeneous cell line. |
Data from Clinical Studies
Table 1: Efficacy of Topical this compound in Basal Cell Carcinoma (Phase 2, NCT03180528)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 69.7%[2][3][4][5] |
| Complete Pathological Resolution | 54.8%[2][5] |
| Average Decrease in Tumor Diameter | 62.3%[3][7] |
| Average Decrease in Tumor Area | 71.5%[3][7] |
Table 2: Overall Response Rate by BCC Histological Subtype
| Histological Subtype | Overall Response Rate (ORR) |
| Superficial | 100%[3][7] |
| Nodular | 68.2%[3][7] |
| Infiltrative | 66.7%[3][7] |
| Micronodular | 0%[3][7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Fluorometric HDAC Activity Assay
This protocol measures the inhibitory effect of this compound on HDAC activity in whole cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired time.
-
-
Cell Lysis and Substrate Addition:
-
Wash the cells with PBS.
-
Add 90 µL of culture medium to each well.
-
Initiate the reaction by adding 10 µL of a cell-permeable HDAC substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Development:
-
Add 50 µL of Lysis/Developer solution to each well.
-
Shake the plate for 1-2 minutes.
-
Incubate for 15 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Visualizations
Caption: this compound inhibits HDAC1, 3, and 6, leading to increased protein acetylation and downstream anti-cancer effects.
Caption: A workflow for investigating this compound response variability, from in vitro screening to clinical data correlation.
Caption: A logical guide for troubleshooting unexpected variability in this compound experimental outcomes.
References
- 1. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Topical this compound in Treating Patient With Cutaneous Basal Cell Cancer [clin.larvol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bionews.com [bionews.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Remetinostat Technical Support Center: Assessing and Minimizing Systemic Toxicity
Welcome to the technical support center for Remetinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the assessment and minimization of potential systemic toxicity associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known systemic toxicity profile of topical this compound from clinical trials?
A1: In clinical trials for basal cell carcinoma (BCC) and cutaneous T-cell lymphoma (CTCL), topically applied this compound has demonstrated a favorable safety profile with no reported systemic or serious adverse events.[1][2][3][4] this compound is specifically designed as a "soft drug," which is potent in the skin but is rapidly metabolized and inactivated upon entering the bloodstream, thereby minimizing systemic side effects.[1][3][5]
Q2: What are the most common adverse events observed with topical this compound?
A2: The most frequently reported adverse event is a localized, eczema-like skin reaction at the site of application.[1][4] This reaction is typically mild to moderate in severity.[4]
Q3: While clinical trials show low systemic toxicity for topical this compound, what are the known systemic toxicities associated with the broader class of HDAC inhibitors when administered systemically?
A3: Systemically administered histone deacetylase (HDAC) inhibitors can be associated with a range of toxicities.[6][7][8] These are generally not observed with topical this compound due to its rapid systemic inactivation.[3] However, for researchers working with different formulations or routes of administration, it is important to be aware of these potential class-effects. Common toxicities include gastrointestinal issues (nausea, vomiting), constitutional symptoms (fatigue), hematologic changes (thrombocytopenia, neutropenia), and potential cardiac effects (QTc prolongation).[6][7][8][9]
Q4: We are using a novel formulation of this compound in our preclinical model. How can we assess for potential systemic toxicity?
A4: For novel formulations or routes of administration that may lead to systemic exposure, a tiered approach to toxicity assessment is recommended. This should include acute and repeat-dose toxicity studies. Key assessments include daily clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
Troubleshooting Guides
Issue 1: An unexpected systemic adverse event is observed in a preclinical animal model after topical application.
Possible Cause:
-
Compromised Skin Barrier: Application to wounded or irritated skin may increase systemic absorption.
-
Formulation Vehicle: The vehicle used may enhance dermal penetration and systemic uptake.
-
High Dose or Large Application Area: Exceeding the recommended dose or application area can lead to higher systemic exposure.
Troubleshooting Steps:
-
Verify Skin Integrity: Ensure the application site is intact and free of irritation before dosing.
-
Evaluate the Vehicle: Conduct a vehicle-only control study to assess its contribution to systemic exposure.
-
Dose-Ranging Study: Perform a dose-ranging study to establish the maximum tolerated dose (MTD) for your specific formulation and animal model.
-
Toxicokinetic Analysis: Measure the plasma concentration of this compound and its metabolites to quantify the extent of systemic absorption.
Issue 2: Localized skin reactions at the application site are severe and confounding study results.
Possible Cause:
-
Concentration of this compound: The concentration in the formulation may be too high for the specific animal model or skin type.
-
Excipients in the Formulation: Other components in the vehicle may be causing irritation.
-
Frequency of Application: The dosing schedule may be too frequent.
Troubleshooting Steps:
-
Formulation Optimization: Test lower concentrations of this compound to determine the optimal balance between efficacy and local tolerance.
-
Vehicle Control: Ensure a vehicle-only control group is included to isolate the effects of the active pharmaceutical ingredient (API).
-
Modified Dosing Schedule: Explore less frequent application schedules (e.g., once daily instead of multiple times a day).
-
Symptomatic Relief: In some cases, and where it does not interfere with the study endpoints, the use of topical emollients (in between applications) may be considered to soothe the skin.
Data Presentation
Table 1: Summary of Adverse Events for Topical this compound in a Phase II Basal Cell Carcinoma Trial
| Adverse Event Type | Most Frequent Event | Severity | Systemic/Serious Adverse Events | Reference |
| Local | Eczematous reaction at application site | Mild to Moderate | None Reported | [4] |
Table 2: Common Systemic Toxicities Associated with the HDAC Inhibitor Class (Systemic Administration)
| System Organ Class | Common Adverse Events |
| Gastrointestinal | Nausea, Vomiting, Anorexia |
| Constitutional | Fatigue |
| Hematologic | Thrombocytopenia, Neutropenia, Anemia |
| Cardiac | ECG changes (e.g., QTc prolongation) |
| Metabolic | Electrolyte imbalances |
Note: This table represents class-effects of systemically administered HDAC inhibitors and these effects have not been reported for topical this compound in clinical trials.[6][7][8][9]
Experimental Protocols
Protocol 1: General Preclinical Repeat-Dose Dermal Toxicity Study
Objective: To assess the potential local and systemic toxicity of a topical this compound formulation after repeated daily application in a rodent model (e.g., rats or minipigs).
Methodology:
-
Animal Model: Select a suitable animal model (the minipig is often preferred for dermal studies due to similarities with human skin).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound formulation
-
Group 3: Mid dose this compound formulation
-
Group 4: High dose this compound formulation
-
-
Dosing: Apply the formulation to a defined area of shaved, intact skin daily for a predetermined period (e.g., 28 days).
-
Observations:
-
Local Toxicity: Score the application site daily for erythema, edema, and other signs of irritation.
-
Systemic Toxicity:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Collect blood samples at baseline and termination for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
-
-
Toxicokinetics: Collect satellite blood samples at various time points to determine the systemic exposure to this compound and its metabolites.
Protocol 2: In Vitro Skin Penetration Assay
Objective: To evaluate the potential for a novel this compound formulation to penetrate the skin and reach systemic circulation.
Methodology:
-
Skin Model: Use ex vivo human or animal skin in a Franz diffusion cell apparatus.
-
Application: Apply the this compound formulation to the epidermal side of the skin.
-
Sampling: Collect samples from the receptor fluid (simulating the bloodstream) at multiple time points.
-
Analysis: Quantify the concentration of this compound in the receptor fluid using a validated analytical method (e.g., LC-MS/MS).
-
Interpretation: The rate and extent of this compound appearing in the receptor fluid can predict the potential for systemic absorption in vivo.
Visualizations
Caption: Workflow for assessing the systemic toxicity of a novel this compound formulation.
Caption: Mechanism minimizing systemic toxicity of topical this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medivir.com]
- 4. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristic analysis of adverse reactions of histone deacetylase inhibitors based on WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
Improving the long-term stability of Remetinostat solutions for research
This technical support center provides guidance on improving the long-term stability of Remetinostat solutions for research purposes. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous media (e.g., cell culture medium) | This compound has low aqueous solubility. The DMSO stock solution is rapidly diluted, causing the compound to crash out. | - Increase the final DMSO concentration in your working solution (ensure it is tolerated by your cell line).- Prepare an intermediate dilution in a co-solvent like PEG300 before adding to the aqueous medium.- Warm the aqueous medium to 37°C before slowly adding the this compound stock solution while gently vortexing. |
| Loss of biological activity over time in prepared solutions | The hydroxamic acid moiety in this compound is susceptible to hydrolysis, especially in the presence of water or acidic/basic conditions, leading to degradation of the active compound. | - Prepare fresh working solutions from a frozen DMSO stock for each experiment.- Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing small aliquots.- Store DMSO stock solutions at -80°C for long-term storage. For short-term storage (up to one year), -20°C is acceptable.[1] |
| Inconsistent experimental results | This could be due to inaccurate concentration of the stock solution, degradation of the compound, or precipitation. | - Confirm the concentration of your stock solution using a validated analytical method like HPLC-UV.- Always use freshly prepared working solutions.- Visually inspect for any precipitation before use. If observed, follow the recommendations for precipitation issues. |
| Cloudiness or turbidity in the final working solution | This may indicate the formation of insoluble aggregates or degradation products. | - Filter the final working solution through a 0.22 µm syringe filter before use.- Consider using a different co-solvent system if the issue persists. For in vivo studies, formulations with SBE-β-CD or corn oil can provide clear solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations up to 150 mg/mL (463.91 mM) being achievable with the aid of sonication.[1]
Q2: How should I store my this compound solutions?
A2: For long-term stability, it is recommended to store this compound as a solid powder at -20°C for up to three years. Once dissolved in DMSO, stock solutions should be stored at -80°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution has been stored at room temperature for a few days. Is it still usable?
A3: While short-term exposure to room temperature may not cause significant degradation, it is not ideal. The stability of hydroxamic acids is compromised by prolonged exposure to ambient temperatures, especially in the presence of moisture which can facilitate hydrolysis. For critical experiments, it is always recommended to use solutions that have been stored under the recommended conditions.
Q4: What are the primary degradation pathways for this compound in solution?
A4: As a hydroxamic acid-based compound, this compound is primarily susceptible to hydrolysis of the hydroxamic acid functional group. This reaction is catalyzed by acidic or basic conditions and leads to the formation of the corresponding carboxylic acid and hydroxylamine, rendering the compound inactive as an HDAC inhibitor.
Q5: Can I prepare aqueous stock solutions of this compound?
A5: It is not recommended to prepare aqueous stock solutions of this compound due to its low water solubility and the increased risk of hydrolysis of the hydroxamic acid group in aqueous environments. For experiments requiring an aqueous final solution, it is best to prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer or medium immediately before use.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 150 mg/mL (463.91 mM) | Sonication may be required. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| Water | <1 mg/mL | Practically insoluble. |
| Ethanol | <1 mg/mL | Very slightly soluble. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| In DMSO | -80°C | Up to 1 year[1] |
| In DMSO | -20°C | Up to 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.23 mg of this compound (Molecular Weight: 323.34 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Protocol 2: Stability Assessment of this compound in DMSO using HPLC-UV
Objective: To determine the stability of a this compound solution in DMSO over time under different storage conditions.
Materials:
-
10 mM this compound in DMSO stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Aliquot the stock solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to a final concentration of 100 µM with a 50:50 mixture of acetonitrile and water.
-
Inject the diluted sample into the HPLC system.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, typically around 254 nm).
-
Record the peak area of the this compound peak. This will serve as the baseline (100% stability).
-
-
Time-Course Analysis:
-
At specified time intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 2.
-
Record the peak area of the this compound peak and any new peaks that may appear (potential degradation products).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for preparing stable this compound solutions.
Caption: this compound's mechanism of action via HDAC inhibition.
References
Dealing with autofluorescence in imaging studies of Remetinostat-treated tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering autofluorescence in imaging studies of tissues treated with Remetinostat.
Troubleshooting Guide: Dealing with Autofluorescence
High background fluorescence, or autofluorescence, is a common challenge in the imaging of skin tissues, which are rich in endogenous fluorophores. While this compound, a histone deacetylase (HDAC) inhibitor, is not known to be inherently fluorescent or to directly induce autofluorescence, its effects on cellular processes and extracellular matrix components may indirectly influence the background signal. This guide provides a systematic approach to identifying and mitigating autofluorescence in your experiments.
Is the high background signal truly autofluorescence?
The first step is to confirm that the observed background is autofluorescence and not a result of non-specific antibody binding or other experimental artifacts.
-
Q1: How can I determine if the background signal in my images is autofluorescence?
-
A1: The most straightforward method is to examine an unstained control slide from the same tissue that has undergone the same fixation and processing steps but without the application of any fluorescently labeled antibodies.[1][2] If you observe significant fluorescence in this control, it is indicative of endogenous autofluorescence.
-
dot
Caption: Workflow to confirm autofluorescence.
Strategies to Reduce Autofluorescence
Once autofluorescence is confirmed, several strategies can be employed to reduce its impact on your imaging results. These can be broadly categorized into protocol optimization, chemical quenching, and photobleaching.
-
Q2: Can I modify my experimental protocol to reduce autofluorescence?
-
A2: Yes, optimizing your protocol is a crucial first step.
-
Fixation: Aldehyde-based fixatives like formalin can induce autofluorescence.[3] While often necessary for preserving tissue morphology, reducing the fixation time to the minimum required can help.[4]
-
Tissue Perfusion: If your experimental design allows, perfusing the tissue with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to heme groups.[4]
-
Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is typically weaker at longer wavelengths.[4]
-
-
-
Q3: What are chemical quenching methods and how effective are they?
-
A3: Chemical quenchers are reagents that can reduce autofluorescence. Their effectiveness can vary depending on the tissue and the source of the autofluorescence.
-
Sudan Black B: A lipophilic dye that is effective at quenching lipofuscin-related autofluorescence. However, it can sometimes introduce its own background in the red and far-red channels.[5][6]
-
TrueBlack™: A reagent designed to quench lipofuscin autofluorescence with less background introduction compared to Sudan Black B.[5][7]
-
Copper (II) Sulfate (CuSO₄): Can be used to quench autofluorescence, particularly in formalin-fixed tissues.[8]
-
Sodium Borohydride (NaBH₄): Can reduce aldehyde-induced autofluorescence, but its effectiveness can be variable.[1][9]
-
-
-
Q4: What is photobleaching and how can I implement it?
-
A4: Photobleaching involves exposing the tissue section to a strong light source to "burn out" the endogenous fluorophores before staining. This can be effective but requires careful optimization to avoid damaging the tissue or the antigens of interest. A simple method involves exposing the slides to a fluorescent light box for several hours.[10][11][12][13]
-
Quantitative Comparison of Autofluorescence Reduction Methods
The following table summarizes the reported effectiveness of various autofluorescence quenching methods. The percentage of reduction can vary based on tissue type, fixation method, and the specific fluorophores being used.
| Quenching Method | Target Autofluorescence Source | Reported Reduction Efficiency | Key Considerations |
| Sudan Black B | Lipofuscin | High | May introduce background in red/far-red channels.[5][6] |
| TrueBlack™ | Lipofuscin, Collagen, Elastin | High (up to 90% for lipofuscin) | Less background than Sudan Black B.[7][14] |
| Copper Sulfate (CuSO₄) | General | Moderate to High | Effective for formalin-fixed tissues.[8] |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Variable | Can sometimes increase autofluorescence from other sources.[15] |
| Photobleaching | Broad Spectrum | High | Time-consuming; potential for tissue/antigen damage.[11][12][13] |
Frequently Asked Questions (FAQs)
-
Q5: Does this compound itself cause autofluorescence?
-
A5: There is no direct evidence to suggest that this compound or its metabolites are fluorescent. This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[16] Any observed increase in autofluorescence in this compound-treated tissues is more likely due to the inherent properties of the tissue (e.g., skin) or indirect effects of the drug on cellular components.
-
-
Q6: Could this compound treatment indirectly affect autofluorescence?
-
A6: This is a possibility. HDAC inhibitors like this compound can alter gene expression, which could potentially affect the levels of endogenous fluorophores. For example, HDAC inhibitors have been shown to influence the expression of extracellular matrix proteins like collagen and elastin, both of which are autofluorescent.[17][18][19][20][21] However, the net effect on overall tissue autofluorescence has not been specifically quantified for this compound.
-
-
Q7: What is the mechanism of action of this compound that might be relevant to my imaging studies?
-
A7: this compound is a pan-HDAC inhibitor that leads to the hyperacetylation of histones, altering chromatin structure and gene expression. One of its key mechanisms in the context of skin cancers like basal cell carcinoma is the modulation of the Hedgehog (Hh) signaling pathway. It is thought to inhibit the deacetylation of the transcription factor GLI1, which can affect its activity and downstream gene expression.[3][15][22][23][24][25][26]
-
dot
Caption: this compound's mechanism of action.
-
Q8: What is the best control for my experiment when imaging this compound-treated tissues?
-
A8: The ideal control would be vehicle-treated tissue from the same source, processed and stained in parallel with the this compound-treated tissue. This will help you to distinguish between treatment-specific effects and baseline tissue properties, including autofluorescence. Additionally, as mentioned in Q1, an unstained tissue section is essential to assess the level of endogenous autofluorescence.
-
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Skin Tissue
This protocol provides a general framework for immunofluorescence staining of FFPE skin sections, incorporating steps to mitigate autofluorescence.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0). The optimal method will depend on the primary antibody.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides in PBS or TBS.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes (if the target is intracellular).
-
Wash with PBS.
-
Block with a suitable blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 1% BSA) for 1 hour at room temperature.[28]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Autofluorescence Quenching (Optional - choose one):
-
Counterstaining and Mounting:
-
Wash slides three times in PBS for 5 minutes each.
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Mount with an anti-fade mounting medium.
-
dot
Caption: FFPE immunofluorescence workflow.
Protocol 2: Photobleaching for Autofluorescence Reduction
-
After deparaffinization and rehydration, place the slides in a slide holder with a small amount of PBS to prevent drying.
-
Expose the slides to a broad-spectrum light source (e.g., a fluorescent light box or an LED array) for 2 to 48 hours. The optimal time will need to be determined empirically.[8]
-
Proceed with the immunofluorescence staining protocol as described above, starting from the antigen retrieval step.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. ibidi.com [ibidi.com]
- 3. Targeting class I histone deacetylases by the novel small molecule inhibitor 4SC‐202 blocks oncogenic hedgehog‐GLI signaling and overcomes smoothened inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 6. zellbio.eu [zellbio.eu]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. Photobleaching effects on in vivo skin autofluorescence lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Autofluorescence Quenching | Visikol [visikol.com]
- 15. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. HDAC Inhibition Reverses Preexisting Diastolic Dysfunction and Blocks Covert Extracellular Matrix Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HDAC Inhibition Reverses Preexisting Diastolic Dysfunction and Blocks Covert Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of histone deacetylase inhibitor on extracellular matrix production in human nasal polyp organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Molecular mechanisms of histone deacetylases and inhibitors in renal fibrosis progression [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. fortislife.com [fortislife.com]
- 23. usiena-air.unisi.it [usiena-air.unisi.it]
- 24. mdpi.com [mdpi.com]
- 25. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role and inhibition of GLI1 protein in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunofluorescence Immunohistochemistry (IHC) Paraffin Protocol [novusbio.com]
- 28. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing IHC for Histone Modifications by Remetinostat
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Immunohistochemistry (IHC) to detect changes in histone modifications following treatment with Remetinostat, a histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect histone modifications?
A: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones (hyperacetylation), which alters chromatin structure and gene expression. This makes it a subject of interest in cancer therapy and for treating inflammatory skin diseases.Q2: Which histone modification markers are most relevant to study after this compound treatment?
A: Since this compound inhibits HDACs, the most direct markers to investigate are acetylated histones. Look for antibodies targeting specific acetylated lysine residues on histone H3 and H4 (e.g., Acetyl-Histone H3 (Lys9), Acetyl-Histone H3 (Lys27), and pan-acetylated Histone H4). Studies on other HDAC inhibitors have shown robust increases in poly-acetylated histone H4 (at lysines 5, 8, 12, and 16). Some HDAC inhibitors can also indirectly affect other modifications like histone methylation, so including markers for these may also be informative.Q3: How do I select and validate an antibody for a specific histone modification?
A: Antibody specificity is critical for studying histone modifications due to the subtle differences between modification states (e.g., mono-, di-, vs. tri-methylation) and the potential for cross-reactivity.-
Manufacturer Validation: Choose antibodies from vendors that provide extensive validation data, such as peptide arrays, to confirm specificity and rule out cross-reactivity with other modifications.[1][2]
-
Application-Specific Validation: Ensure the antibody is validated for the IHC application.[3]
-
In-house Validation: It's best practice to perform your own validation. This can include peptide competition assays, where the antibody is pre-incubated with the peptide it targets, which should block staining in the tissue.[1] Using positive and negative control tissues or cell lines with known expression levels of the target modification is also crucial.
Q4: What are the critical steps in an IHC protocol for detecting histone modifications?
A: Key steps that often require optimization include:- Antigen Retrieval: This step is crucial for unmasking the epitope. Heat-Induced Epitope Retrieval (HIER) is commonly used. The pH of the retrieval buffer (citrate-based for acidic or Tris-EDTA for basic) and the heating time/temperature need to be optimized.
- Antibody Incubation: The concentration of the primary antibody and the incubation time and temperature are critical variables.
- Blocking: Proper blocking is necessary to prevent non-specific antibody binding.
- Detection System: The choice of a sensitive detection system is important to visualize the signal.
Troubleshooting Guide
This section addresses common problems encountered during IHC experiments for histone modifications after this compound treatment.
Problem: Weak or No Staining
Possible Cause 1: Suboptimal Antibody Concentration
Solution:- Perform a titration experiment to determine the optimal primary antibody concentration. Test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).
- Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]
Possible Cause 2: Ineffective Antigen Retrieval
Solution:Possible Cause 3: Inactive Drug or Insufficient Treatment
Solution:Possible Cause 4: Issues with Tissue Preparation
Solution:Problem: High Background or Non-Specific Staining
Possible Cause 1: Primary Antibody Concentration is Too High
Solution:Possible Cause 2: Inadequate Blocking
Solution:Possible Cause 3: Issues with Secondary Antibody
Solution:Possible Cause 4: Incomplete Deparaffinization
Solution:Problem: Inconsistent Staining Between Samples
Possible Cause 1: Variability in Tissue Processing
Solution:Possible Cause 2: Uneven Reagent Application
Solution:Possible Cause 3: Tissue Sections Drying Out
Solution:Experimental Protocols & Data
Recommended Starting Protocol for IHC
This is a general protocol that should be optimized for your specific antibody, tissue, and experimental conditions.
| Step | Parameter | Recommended Starting Point | Notes |
| 1. Deparaffinization & Rehydration | Solvents/Time | Xylene (2x 5 min), 100% EtOH (2x 3 min), 95% EtOH (1x 3 min), 70% EtOH (1x 3 min), dH₂O (1x 5 min) | Use fresh solutions. |
| 2. Antigen Retrieval | Buffer & Time | Tris-EDTA (pH 9.0) or Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes. | The optimal buffer and time must be determined empirically. |
| 3. Peroxidase Block | Reagent & Time | 3% H₂O₂ in methanol for 15 minutes. | For chromogenic detection methods to quench endogenous peroxidase activity. |
| 4. Blocking | Reagent & Time | 5% Normal Goat Serum in PBS for 1 hour at room temperature. | The species of the serum should match the species of the secondary antibody. |
| 5. Primary Antibody Incubation | Dilution & Time | Titrate antibody (e.g., 1:100 to 1:1000) in blocking buffer overnight at 4°C. | This is a critical optimization step. |
| 6. Secondary Antibody Incubation | Reagent & Time | Biotinylated Goat Anti-Rabbit IgG (or appropriate species) for 1 hour at room temperature. | Follow manufacturer's recommendations. |
| 7. Detection | Reagent & Time | Streptavidin-HRP (e.g., ABC kit) for 30 minutes at room temperature. | Ensure thorough washing between steps. |
| 8. Chromogen | Reagent & Time | DAB (3,3'-Diaminobenzidine) for 2-10 minutes. | Monitor development under a microscope to avoid overstaining. |
| 9. Counterstain | Reagent & Time | Hematoxylin for 30-60 seconds. | |
| 10. Dehydration & Mounting | Solvents/Time | Graded ethanols and xylene, followed by mounting with a permanent mounting medium. |
Quantitative Data Summary (Example Antibody Dilutions)
The optimal dilution for any given antibody must be determined by the end-user. The following are examples and not universal recommendations.
| Histone Modification Target | Antibody Type | Starting Dilution Range | Reference |
| Acetyl-Histone H3 (Lys9) | Rabbit Polyclonal | 1:200 - 1:1000 | Manufacturer Datasheet |
| Acetyl-Histone H3 (Lys27) | Rabbit Monoclonal | 1:500 - 1:2000 | Manufacturer Datasheet |
| Pan-Acetyl-Histone H4 | Rabbit Polyclonal | 1:100 - 1:500 | Manufacturer Datasheet |
| Histone H3 (Total) | Mouse Monoclonal | 1:1000 - 1:5000 | Control for histone levels |
Visualizations
Signaling Pathway and Experimental Workflow
References
Managing the rapid degradation of Remetinostat in blood for systemic studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the rapid degradation of Remetinostat in blood for systemic studies. The following troubleshooting guides and FAQs address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in blood?
This compound is intentionally designed for rapid degradation in the bloodstream to minimize systemic side effects, making it suitable for topical application[1]. As a hydroxamic acid-based histone deacetylase (HDAC) inhibitor, it is susceptible to enzymatic hydrolysis by esterases, such as carboxylesterases and arylesterases, which are abundant in blood plasma[2].
Q2: What are the primary challenges in measuring this compound in blood samples?
The primary challenge is preventing the rapid enzymatic degradation of this compound ex vivo after blood collection. This rapid breakdown can lead to artificially low and highly variable measurements of the drug concentration, making pharmacokinetic and pharmacodynamic analyses unreliable.
Q3: What is the expected in-vitro half-life of this compound in blood or plasma?
Q4: Should I use whole blood, plasma, or serum for my studies?
For some HDAC inhibitors like vorinostat, serum has been suggested as a potentially more stable matrix than plasma, as clotting proteins in plasma may contribute to degradation. However, the optimal matrix should be determined empirically for this compound. It is recommended to perform stability studies in all relevant matrices (whole blood, plasma with different anticoagulants, and serum) to identify the most suitable one for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in all samples | Rapid degradation of this compound during sample collection and processing. | 1. Immediately cool blood samples to 4°C after collection. 2. Process samples to plasma or serum within 30 minutes. 3. Use collection tubes containing a broad-spectrum esterase inhibitor cocktail. |
| High variability in this compound concentrations between replicate samples | Inconsistent sample handling, temperature fluctuations, or variable time from collection to processing. | 1. Standardize the entire sample collection and processing workflow. 2. Ensure all samples are handled at a consistent, cold temperature (on ice). 3. Minimize and standardize the time between blood draw, centrifugation, and freezing of plasma/serum. |
| Poor recovery of this compound during sample extraction for analysis | Adsorption of the compound to collection tubes or processing materials. | 1. Use low-protein-binding tubes for collection and storage. 2. Evaluate different extraction solvents and techniques to optimize recovery. |
| Matrix effects observed in LC-MS/MS analysis | Interference from components in the blood matrix affecting ionization of this compound. | 1. Optimize the chromatographic separation to resolve this compound from interfering matrix components. 2. Employ a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 3. Evaluate different sample clean-up techniques (e.g., protein precipitation, solid-phase extraction). |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
This protocol outlines the procedure for collecting blood samples in a manner that minimizes the ex vivo degradation of this compound.
Materials:
-
Pre-chilled blood collection tubes (e.g., K2-EDTA) containing an esterase inhibitor cocktail.
-
Syringes and needles for venipuncture.
-
Ice bath.
-
Refrigerated centrifuge (4°C).
-
Low-protein-binding microtubes for plasma/serum storage.
Procedure:
-
Pre-cool all collection tubes and processing supplies on ice.
-
Collect whole blood directly into the pre-chilled tubes containing the esterase inhibitor cocktail.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors[5].
-
Place the tubes immediately in an ice bath.
-
Within 30 minutes of collection, centrifuge the tubes at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to pre-chilled, labeled low-protein-binding microtubes.
-
Immediately store the plasma samples at -80°C until analysis.
Protocol 2: In-Vitro Half-Life Determination of this compound
This protocol describes how to determine the stability of this compound in a specific blood matrix.
Materials:
-
Freshly collected, drug-free whole blood, plasma, or serum from the relevant species.
-
This compound stock solution of known concentration.
-
Incubator or water bath set to 37°C.
-
Reagents for sample processing and analysis (e.g., protein precipitation solution, LC-MS/MS system).
Procedure:
-
Pre-warm aliquots of the blood matrix (e.g., 1 mL) to 37°C.
-
Spike the matrix with this compound to a final concentration relevant to the expected in vivo levels.
-
Immediately after spiking (t=0), take an aliquot and process it to stop enzymatic activity (e.g., by adding ice-cold acetonitrile for protein precipitation).
-
Incubate the remaining spiked matrix at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove aliquots and immediately process them to stop enzymatic reactions.
-
Analyze all processed samples by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate the in-vitro half-life by plotting the natural logarithm of the this compound concentration versus time and determining the slope of the linear regression.
Data Presentation
Table 1: Representative In-Vitro Plasma Half-Life of Hydroxamic Acid-Based HDAC Inhibitors
| Compound | Species | Matrix | In-Vitro Half-Life (minutes) | Reference |
| Vorinostat | Human | Plasma | 75 | [3] |
| Vorinostat | Mouse | Plasma | 115 | [3] |
| Vorinostat | Rat | Plasma | 86 | [3] |
| Panobinostat | FVB Mouse | Plasma | ~30 (at 37°C) | [3] |
Note: This table provides representative data for other HDAC inhibitors to illustrate the expected range of instability. The specific half-life of this compound must be determined experimentally.
Table 2: Recommended Esterase Inhibitor Cocktail for Blood Stabilization
| Inhibitor | Target Enzyme Class | Recommended Final Concentration |
| Sodium Fluoride (NaF) | General Esterase Inhibitor | 10 mM |
| Phenylmethylsulfonyl Fluoride (PMSF) | Serine Protease/Esterase Inhibitor | 1 mM |
| Bis(4-nitrophenyl) phosphate (BNPP) | Carboxylesterase Inhibitor | 1 mM |
Note: The optimal combination and concentration of inhibitors should be validated specifically for this compound.
Visualizations
References
Potential mechanisms of acquired resistance to Remetinostat therapy
Welcome to the technical support center for Remetinostat. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding potential mechanisms of acquired resistance to this compound therapy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound (also known as SHP-141) is a topical, broad-spectrum histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action is to inhibit the activity of HDAC enzymes, particularly isoforms in Class I and IIb.[2] HDACs remove acetyl groups from histone and non-histone proteins. By inhibiting HDACs, this compound promotes histone hyperacetylation, which leads to a more relaxed chromatin structure.[2] This "open" chromatin allows for the transcription of genes that can suppress tumor growth, induce cell cycle arrest, and trigger apoptosis.[2][3] this compound is uniquely designed as a "soft drug" for topical application; it is potent within the skin but is rapidly metabolized and inactivated upon entering systemic circulation, thereby minimizing systemic side effects.[2][4][5]
Q2: What are the primary hypothesized mechanisms for acquired resistance to HDAC inhibitors like this compound?
A: Acquired resistance to HDAC inhibitors is a multifaceted issue that can arise from various cellular adaptations. While research specifically on this compound resistance is ongoing, potential mechanisms can be extrapolated from studies on other HDAC inhibitors. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1), can actively pump this compound out of the cancer cell, lowering its intracellular concentration and reducing its efficacy.[6]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC inhibition by upregulating alternative signaling pathways that promote survival and proliferation. The PI3K/AKT/mTOR and MAPK pathways are notable examples that can be activated in HDACi-resistant cells.[6][7]
-
Upregulation of Anti-Apoptotic Proteins: Resistance can be mediated by an increased expression of anti-apoptotic proteins from the BCL-2 family (e.g., BCL-2, BCL-XL, MCL-1), which block the cell death signals initiated by this compound therapy.[3][6]
-
Compensatory Epigenetic Changes: Cells may develop resistance by employing alternative epigenetic silencing mechanisms, such as increased DNA methylation or histone methylation, to counteract the gene expression changes induced by HDAC inhibition.[6]
-
Insufficient Drug Penetration: In a clinical trial for basal cell carcinoma, it was hypothesized that the persistence of some cancer cells might be due to insufficient penetration of topical this compound into dense, nested tumor structures.[4]
Q3: How can our lab determine if our cell line has developed resistance to this compound?
A: The most direct method to confirm resistance is to quantify the drug's effect on cell viability and compare it between the suspected resistant line and the parental (sensitive) line. This is achieved by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the suspected resistant cells indicates the development of resistance.[8] This process involves exposing both cell lines to a range of this compound concentrations and measuring cell viability after a set period.
Q4: We are observing reduced efficacy of this compound in our experiments. What are the first troubleshooting steps we should take?
A: If you observe a decrease in this compound's expected efficacy, consider these initial steps before investigating complex resistance mechanisms:
-
Re-evaluate Drug Stock: Confirm the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Check Cell Culture Conditions: Ensure your cell culture is healthy and free from contamination (especially mycoplasma), which can significantly alter experimental outcomes.[9] Verify the cell line's identity and passage number, as high passage numbers can lead to phenotypic drift.[10][11]
-
Standardize Assay Protocol: Review your experimental protocol for consistency. Variations in cell seeding density, drug incubation time, and assay reagents can lead to variable results.[12][13]
-
Perform a Dose-Response Curve: Run a fresh dose-response experiment with the parental cell line to confirm the expected IC50 value. This will validate that your assay conditions and drug are performing as expected.
Section 2: Troubleshooting Guides
Guide 1: Investigating Decreased Drug Efficacy in Cell-Based Assays
| Symptom / Observation | Possible Cause | Suggested Solution |
| High variability in results between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. "Edge Effect": Evaporation from wells on the plate's perimeter. 3. Inaccurate Pipetting: Inconsistent drug or reagent dispensing. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. 3. Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput screens.[11] |
| IC50 value is significantly higher than published values for the parental cell line. | 1. Degraded this compound: Compound may have lost activity due to improper storage. 2. Cell Line Misidentification/Drift: The cell line may no longer have the expected sensitivity. 3. High Cell Density: A high cell number can reduce the effective drug concentration per cell.[12] | 1. Prepare a fresh stock of this compound from a reliable source. 2. Perform cell line authentication (e.g., STR profiling). Use a lower passage number from a cryopreserved stock.[11] 3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.[12][13] |
| No significant cell death observed even at high concentrations. | 1. Inherent Resistance: The cell line may be intrinsically resistant to HDAC inhibitors. 2. Assay Incubation Time: The drug exposure time may be too short to induce apoptosis. 3. Incorrect Assay Choice: The viability assay may not be sensitive enough or may measure the wrong endpoint (e.g., metabolic activity vs. cell number). | 1. Review literature for the cell line's known sensitivity to HDACis. 2. Increase the drug incubation period (e.g., from 24h to 48h or 72h). 3. Use a highly sensitive, luminescence-based viability assay (e.g., measuring ATP levels).[11][14] Consider multiplexing with a cytotoxicity assay that measures cell death directly.[14] |
Guide 2: Establishing a this compound-Resistant Cell Line
| Symptom / Observation | Problem | Suggested Solution |
| Massive cell death after increasing drug concentration. | Concentration jump is too large: The incremental increase in this compound concentration is too cytotoxic for the cell population to adapt. | Reduce the size of the concentration increments. A common strategy is to start at the IC20-IC30 and increase the dose by small fractions only after the cells have recovered and are proliferating steadily.[8][15] |
| Cell growth is extremely slow, and cells appear unhealthy. | Prolonged drug pressure: Continuous exposure to a high drug concentration can induce cellular stress and senescence, not just selective pressure for resistance. | Consider a pulsed treatment approach where cells are exposed to the drug for a few days, followed by a recovery period in drug-free medium. This can help select for resistant cells while allowing the population to recover.[15] |
| Resistant phenotype is lost after a few passages in drug-free medium. | Unstable Resistance: The resistance mechanism may be transient or dependent on continuous drug pressure (e.g., non-genetic adaptation). | Maintain a sub-stock of the resistant cells under continuous, low-dose this compound pressure. Regularly re-characterize the IC50 to ensure the resistant phenotype is stable. |
Section 3: Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous, stepwise exposure to increasing concentrations of this compound.[8][15]
-
Initial IC50 Determination: First, determine the IC50 of this compound for your parental cancer cell line using the protocol below (Protocol 2).
-
Initiate Culture: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30.
-
Monitor and Expand: Monitor the cells daily. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask. Subculture the cells as needed once they reach 70-80% confluency.
-
Stepwise Dose Escalation: Once the cells are proliferating at a normal rate in the current drug concentration, increase the this compound concentration by a factor of 1.5-2.0.
-
Repeat Cycle: Repeat step 3 and 4. The process of developing resistance can take several weeks to months.[8]
-
Characterize Resistant Line: Once cells are stably proliferating at a concentration at least 10-fold higher than the initial IC50, they can be considered a resistant line.
-
Validation and Banking: Confirm the new, higher IC50 value. Cryopreserve aliquots of the resistant cell line at different stages of development. Maintain a continuous culture in the presence of the final drug concentration.
Protocol 2: Determining IC50 via Luminescent Cell Viability Assay
This protocol provides a method for calculating the IC50 of this compound.
-
Cell Seeding: Suspend cells in culture medium and seed them into a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 2,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Dilution: Prepare a 2X serial dilution series of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add the this compound dilutions. Incubate for a predetermined period (e.g., 72 hours).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and measures ATP levels, which correlate with the number of viable cells.[11]
-
Signal Measurement: Mix the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized values against the log of the this compound concentration and use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value.[8]
Protocol 3: Measuring Cellular HDAC Activity
This protocol outlines a general method for measuring total HDAC activity in cell lysates using a fluorometric assay kit.[16][17]
-
Prepare Cell Lysates: Culture parental and this compound-resistant cells to ~80% confluency. Harvest the cells and prepare nuclear or whole-cell extracts according to a standard protocol or the assay kit's instructions. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Setup: In a 96-well black plate, add equal amounts of protein from each lysate to their respective wells. Include a "no enzyme" control (lysis buffer only) for background subtraction.
-
Positive Control: Include a known HDAC inhibitor (e.g., Trichostatin A, provided in many kits) as a positive control for inhibition.[18]
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells. This substrate is typically a lysine residue with an acetyl group and a coupled fluorophore that is quenched.
-
Incubation: Incubate the plate at 37°C for the time recommended by the manufacturer (e.g., 30-60 minutes). During this time, active HDACs in the lysate will deacetylate the substrate.
-
Developer Addition: Add the "developer" solution, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Compare the fluorescence levels between the parental and resistant cell lysates. A change in overall HDAC activity could be a contributing factor to resistance.
Section 4: Data Presentation and Pathway Visualization
Data Tables
Table 1: Potential Mechanisms of Acquired this compound Resistance and Key Genes Involved
| Resistance Mechanism | Associated Genes / Proteins | Functional Consequence |
| Drug Efflux | ABCB1 (P-gp), ABCC1 (MRP1) | Increased extrusion of this compound from the cell.[6] |
| Pro-Survival Signaling | PIK3CA, AKT1, MTOR, BRAF, MEK | Activation of pathways that bypass apoptosis signals.[6][7] |
| Apoptosis Evasion | BCL2, BCL2L1 (Bcl-xL), MCL1 | Inhibition of mitochondrial-mediated apoptosis.[3][6] |
| Epigenetic Compensation | DNMT1, EZH2 | Re-silencing of tumor suppressor genes via alternative epigenetic marks.[6][19] |
Table 2: Hypothetical IC50 Values for Parental vs. Resistant Cell Lines
This table presents example data to illustrate the expected outcome of a resistance study. Actual values will vary by cell line and experimental conditions.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental (e.g., CTCL-Parental) | This compound | 150 nM | 1.0 (Baseline) |
| Resistant (e.g., CTCL-Resist) | This compound | 1800 nM | 12.0 |
Diagrams and Workflows
Caption: Overview of potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for developing and analyzing this compound resistance.
Caption: The PI3K/Akt signaling pathway, a key driver of cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 3. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [medivir.com]
- 6. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ita.promega.com]
- 11. youtube.com [youtube.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. static.fishersci.eu [static.fishersci.eu]
- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epigentek.com [epigentek.com]
- 19. oaepublish.com [oaepublish.com]
Navigating Unexpected Gene Expression Changes with Remetinostat: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Remetinostat. This resource is designed to assist you in interpreting unexpected changes in gene expression observed during your experiments. As a potent pan-histone deacetylase (HDAC) inhibitor, this compound can induce a wide range of transcriptional alterations, some of which may be unanticipated.[1][2] This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: We observe both widespread upregulation and downregulation of genes after this compound treatment. Isn't an HDAC inhibitor supposed to primarily activate gene expression?
A1: This is a common and expected observation with HDAC inhibitors like this compound. While the primary mechanism of HDAC inhibition involves increasing histone acetylation, which generally leads to a more open chromatin structure and gene activation, the downstream effects on gene expression are far more complex.[3][4] Studies have consistently shown that HDAC inhibitors induce both the activation and repression of a similar number of genes.[5]
Several factors contribute to this phenomenon:
-
Indirect Effects: this compound can alter the expression of transcription factors, which in turn can up- or downregulate their own target genes.
-
Non-Histone Targets: HDACs deacetylate numerous non-histone proteins, including transcription factors and signaling molecules. By inhibiting HDACs, this compound can alter the activity of these proteins, leading to changes in gene expression that are independent of histone acetylation.[2]
-
Cellular Context: The transcriptional response to this compound is highly dependent on the specific cell type and its underlying genetic and epigenetic landscape.[5]
-
Homeostatic Mechanisms: Cells may activate compensatory mechanisms to counteract the effects of HDAC inhibition, leading to the downregulation of certain genes.[4]
Q2: We are seeing the upregulation of an oncogene after this compound treatment. Isn't this counterintuitive for a cancer therapeutic?
A2: The paradoxical upregulation of certain oncogenes is a documented, though less common, effect of HDAC inhibitors.[3] This can be unsettling, but it's important to interpret this finding within the broader context of the cellular response. Possible explanations include:
-
Complex Regulatory Networks: The expression of an oncogene might be under the control of a repressor protein that is itself downregulated by this compound.
-
"Bivalent" Promoters: Some genes, including certain oncogenes, may exist in a "bivalent" state with both activating and repressive histone marks. HDAC inhibition can tip the balance towards activation in some contexts.
-
Off-Target Effects: While this compound is a potent HDAC inhibitor, off-target effects, though not extensively documented, cannot be entirely ruled out.
It is crucial to assess the overall impact on the cancer cells. Often, the pro-apoptotic and anti-proliferative effects of this compound on other pathways outweigh the potential impact of a single upregulated oncogene.[5]
Q3: The changes in gene expression we observe are not consistent across different cell lines. Why is there so much variability?
A3: As mentioned in A1, the cellular context is a critical determinant of the response to HDAC inhibitors.[5] Different cell lines, even from the same cancer type, can have distinct:
-
Basal gene expression profiles.
-
Epigenetic landscapes (e.g., DNA methylation patterns).
-
Signaling pathway activities.
-
Expression levels of different HDAC isoforms.
This inherent biological variability underscores the importance of characterizing the specific model system being used and avoiding over-generalization of results.
Troubleshooting Unexpected Gene Expression Data
Encountering unexpected results is a common aspect of research. This section provides a logical workflow to help you troubleshoot and interpret these findings.
Caption: Troubleshooting workflow for unexpected gene expression.
Data Presentation
The following tables summarize quantitative data on gene expression changes induced by HDAC inhibitors in different cancer models. While specific genome-wide expression data for this compound is not publicly available in a format suitable for a summary table, the data for other well-characterized HDAC inhibitors like Vorinostat (SAHA) and Entinostat (MS-275) provide a valuable reference for the types of changes that can be expected.
Table 1: Commonly Regulated Genes by HDAC Inhibitors in T24 and MDA Carcinoma Cell Lines
| Gene Symbol | Gene Name | Function | Fold Change (T24) | Fold Change (MDA) |
| Upregulated | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | ↑ 3.0-5.0 | ↑ 2.0-4.0 |
| TOB1 | Transducer of ERBB2, 1 | Anti-proliferative | ↑ 3.7-4.7 | Not Reported |
| Downregulated | ||||
| MYC | MYC Proto-Oncogene | Transcription factor, proliferation | ↓ 2.0-3.0 | Not Reported |
Data is generalized from studies with various HDAC inhibitors and may not be directly representative of this compound.[2]
Table 2: Gene Expression Changes in Basal Cell Carcinoma (BCC) after this compound Treatment
| Gene Symbol | Gene Name | Function | Change in Expression |
| GLI1 | GLI Family Zinc Finger 1 | Hedgehog signaling transcription factor | Significant decrease in tumors with resolution |
Based on qPCR analysis from a Phase 2 clinical trial.[6][7][8]
Experimental Protocols
1. Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating changes in gene expression identified by genome-wide screening methods like RNA-seq.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired time.
-
RNA Extraction:
-
Lyse cells directly in the culture dish using a TRIzol-like reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Marks
This protocol allows for the genome-wide analysis of histone modifications, such as H3K27ac, to correlate with changes in gene expression.
-
Cell Culture and Crosslinking:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac).
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate peaks to genomic features and perform downstream analysis to correlate histone modification changes with gene expression changes.
-
Caption: Mechanism of this compound-induced gene expression changes.
References
- 1. Histone deacetylase inhibitors block cancer-driving gene networks by obstructing DNA folding | Center for Cancer Research [ccr.cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New and emerging HDAC inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whatisepigenetics.com [whatisepigenetics.com]
- 5. pnas.org [pnas.org]
- 6. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medivir.com [medivir.com]
Validation & Comparative
A Comparative Guide to Remetinostat and Vorinostat in Cutaneous T-cell Lymphoma (CTCL) Models
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental evaluation of two prominent histone deacetylase (HDAC) inhibitors, Remetinostat and Vorinostat, in the context of Cutaneous T-cell Lymphoma (CTCL). While both drugs target the same enzyme class, their distinct formulations and resulting pharmacological profiles offer different therapeutic strategies for researchers and clinicians. Vorinostat is a systemically administered oral drug, whereas this compound is a topical agent designed for skin-directed therapy.
Data Presentation: Efficacy Comparison
Table 1: In Vitro Efficacy in CTCL Cell Lines
| Parameter | This compound | Vorinostat (SAHA) | Source |
| Cell Lines Tested | Data not available in provided search results. | Mycosis Fungoides (MF) and Sézary Syndrome (SS) cell lines (e.g., MyLa, HuT78) | [1][2][3] |
| Effective Concentration | Not specified. | Growth Arrest: 2.5–5.0 µMApoptosis Induction: 1–5 µM | [1][3] |
| Mechanism | Pan-HDAC inhibitor (HDAC 1, 3, and 6) designed for topical penetration. | Broadly inhibits Class I (1, 2, 3) and Class II (6) HDACs at nanomolar concentrations. | [1][3][4] |
Table 2: Clinical Efficacy in CTCL Patients
| Parameter | This compound | Vorinostat | Source |
| FDA Approval | Not FDA approved (investigational). | Approved for progressive, persistent, or recurrent CTCL. | [5][6][7] |
| Administration | Topical gel (e.g., 1% applied 2x daily). | Oral capsule (typically 400 mg once daily). | [5][6][8] |
| Target Population | Early-stage (IA-IIA) Mycosis Fungoides. | Refractory, advanced-stage CTCL. | [3][9][10] |
| Overall Response Rate (ORR) | 40% confirmed response (partial or complete) in a Phase II trial (1% gel, 2x daily). | 24-30% in two Phase II trials in heavily pretreated patients. | [3][8][9][10] |
| Key Side Effects | Localized skin reactions (e.g., eczematous reaction). No systemic adverse events reported. | Systemic: Fatigue, diarrhea, nausea, thrombocytopenia, dehydration, blood clots. | [3][4][9] |
| Unique Feature | Designed to be active in the skin and rapidly degraded in the bloodstream to avoid systemic toxicity. | Systemic activity against hematologic and solid tumors. | [7][8][11][12] |
Mechanism of Action and Signaling Pathways
Both this compound and Vorinostat function by inhibiting histone deacetylases (HDACs). These enzymes remove acetyl groups from lysine residues on histones and other proteins. By blocking this action, HDAC inhibitors (HDACis) cause an accumulation of acetylated proteins, which alters gene expression and affects multiple cellular pathways crucial for cancer cell survival.[5][13]
The primary anti-tumor effects of HDACis in CTCL models are mediated through:
-
Induction of Cell Cycle Arrest: Hyperacetylation of histones leads to the transcription of cell cycle inhibitors, such as p21, which halts cell proliferation.[1][3][13]
-
Promotion of Apoptosis: HDACis can induce programmed cell death by upregulating pro-apoptotic genes and downregulating anti-apoptotic proteins like BCL2.[13]
-
Modulation of Key Signaling Pathways: HDACis interfere with oncogenic signaling cascades. In CTCL, this includes the inhibition of STAT3-dependent transcription and interference with the PI3K/AKT and T-cell receptor signaling pathways.[1][2][14][15]
Caption: General signaling pathway of HDAC inhibitors in CTCL.
Experimental Protocols
To evaluate the efficacy of HDAC inhibitors like this compound and Vorinostat in CTCL models, a series of standard in vitro assays are typically employed.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This method is used to determine the half-maximal inhibitory concentration (IC50) of the drug.
-
Principle: Measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Methodology:
-
Cell Plating: Seed CTCL cell lines (e.g., MyLa, HuT78) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or Vorinostat (e.g., ranging from 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following drug treatment.
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).
-
Methodology:
-
Treatment: Treat CTCL cells with the HDAC inhibitor at a relevant concentration (e.g., near the IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Western Blot for Histone Acetylation
This technique is used to confirm the on-target effect of the HDAC inhibitor.
-
Principle: Detects the level of acetylated histones in cell lysates using specific antibodies.
-
Methodology:
-
Treatment & Lysis: Treat CTCL cells with the drug for a short duration (e.g., 0.5 to 24 hours).[2] Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate protein samples by molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for an acetylated histone (e.g., Acetyl-Histone H3 or H4). Also, probe a separate blot with an antibody for total histone or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and add a chemiluminescent substrate to visualize the protein bands.[14] An increase in the signal for acetylated histones in treated samples compared to the control confirms HDAC inhibition.
-
Caption: In vitro workflow for evaluating HDAC inhibitors in CTCL.
References
- 1. Update on the treatment of cutaneous T-cell lymphoma (CTCL): Focus on vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat | Cutaneous Lymphoma Foundation [clfoundation.org]
- 7. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lymphomanewstoday.com [lymphomanewstoday.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Medivir’s this compound found to reduce CTCL skin lesions in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. This compound [medivir.com]
- 12. This compound Phase II Data Demonstrate Efficacy on Skin Lesions, Reduction of Itching and High Tolerability in Patients With Early-stage MF-type CTCL [prnewswire.com]
- 13. mdpi.com [mdpi.com]
- 14. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Epigenetics in the Pathogenesis and Treatment of Cutaneous T-Cell Lymphoma [frontiersin.org]
A Head-to-Head Preclinical Comparison of Remetinostat and Other HDAC Inhibitors
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative preclinical overview of Remetinostat against other notable HDAC inhibitors, namely Vorinostat, Romidepsin, and Entinostat (MS-275). The following sections detail their inhibitory profiles, efficacy in skin cancer models, and the experimental methodologies employed in these assessments. This objective comparison is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of HDAC Inhibitor Potency and Selectivity
The inhibitory activity of this compound, Vorinostat, Romidepsin, and Entinostat against various HDAC isoforms is a critical determinant of their biological effects and potential therapeutic applications. While direct head-to-head studies are limited, a compilation of data from various preclinical investigations allows for a comparative assessment.
This compound has been characterized as a pan-HDAC inhibitor with activity against Class I and IIb HDACs.[1] It has been shown to inhibit HDAC isoforms 1, 3, and 6 with mean inhibition constants (Ki) of 160 nM, 66 nM, and 10 nM, respectively.[1] Vorinostat is also a pan-HDAC inhibitor, demonstrating activity against HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM, respectively.[2] Romidepsin exhibits potent inhibition of Class I HDACs, with IC50 values of 36 nM for HDAC1 and 47 nM for HDAC2, while showing weaker activity against Class II HDACs with an IC50 of 510 nM for HDAC4 and 1.4 µM for HDAC6.[3] Entinostat is a selective inhibitor of Class I HDACs, with IC50 values of 243 nM, 453 nM, and 248 nM for HDAC1, HDAC2, and HDAC3, respectively.[1] Another source reports IC50 values of 0.51 µM and 1.7 µM for HDAC1 and HDAC3, respectively.[4]
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 |
| This compound (Ki, nM) | 160[1] | - | 66[1] | - | 10[1] | - |
| Vorinostat (IC50, nM) | 10[2] | - | 20[2] | - | 3.76 (µM)[5] | 1.51 (µM)[6] |
| Romidepsin (IC50, nM) | 36[3] | 47[3] | - | 510[3] | 1400[3] | - |
| Entinostat (IC50, nM) | 243[1] / 510[4] | 453[1] | 248[1] / 1700[4] | >100,000[4] | >100,000[4] | >100,000[4] |
Table 1: Comparative Inhibitory Activity of HDAC Inhibitors against Various HDAC Isoforms. Values are presented as IC50 or Ki in nanomolar (nM) or micromolar (µM) concentrations. Data is compiled from multiple sources as cited. A hyphen (-) indicates that data was not available.
Preclinical Efficacy in Skin Cancer Models
The preclinical antitumor activity of these HDAC inhibitors has been evaluated in various skin cancer models, including cutaneous T-cell lymphoma (CTCL), basal cell carcinoma (BCC), squamous cell carcinoma (SCC), and melanoma.
This compound has demonstrated efficacy in preclinical models of BCC and has been investigated in clinical trials for early-stage CTCL and BCC.[7][8][9][10][11][12][13][14] Preclinical studies have shown that HDAC inhibitors, including this compound, can suppress the growth of BCC cell lines.[1] In a phase II trial for BCC, topical application of 1% this compound gel resulted in a complete or partial response in 69.7% of tumors.[11] For CTCL, a phase II study showed that 1% this compound gel applied twice daily led to a confirmed response in 40% of patients with early-stage mycosis fungoides.[7][15]
Vorinostat has shown antiproliferative effects against various cancer cell lines, with IC50 values for cell viability typically in the low micromolar range.[6][16] In melanoma cell lines SK-MEL-28 and A375, which harbor the BRAF V600E mutation, Vorinostat (SAHA) reduced cell viability in a dose-dependent manner.[17]
Romidepsin has demonstrated potent in vitro activity against T-cell lymphoma cell lines, with IC50 values ranging from 4.8 to 10.6 nM.[18] It is approved for the treatment of CTCL and has shown efficacy in inducing apoptosis and cell cycle arrest in various tumor cell lines.[19][20][21][22]
Entinostat (MS-275) has been shown to inhibit the proliferation of a wide range of human tumor cell lines, with IC50 values ranging from 41.5 nM to 4.71 µM.[4] In a mouse model of UVB-induced cutaneous SCC, topical administration of MS-275 significantly decreased tumor burden.[23]
| Inhibitor | Cancer Model | Cell Line(s) | Efficacy Endpoint | Result |
| This compound | Basal Cell Carcinoma | BCC cell lines | Growth suppression | Effective[1] |
| Cutaneous T-Cell Lymphoma | Mycosis Fungoides | Confirmed response (Phase II) | 40% with 1% gel BID[7][15] | |
| Vorinostat | Melanoma | SK-MEL-28, A375 | Cell viability | Dose-dependent reduction[17] |
| Sarcoma | SW-982, SW-1353 | Cell viability (IC50) | 8.6 µM, 2.0 µM[16] | |
| Romidepsin | T-Cell Lymphoma | PTCL and LGLL cell lines | Cytotoxicity (IC50) | 4.8 - 10.6 nM[18] |
| Biliary Tract Cancer | Various | Cell viability (IC50) | 3 - 15 nM[24] | |
| Entinostat | Various Cancers | A2780, Calu-3, HL-60, etc. | Proliferation (IC50) | 41.5 nM - 4.71 µM[4] |
| Cutaneous SCC | UVB-induced mouse model | Tumor burden | Significant decrease[23] | |
| Osteosarcoma | LM7, CCH-OS-D | Clonogenic growth (IC50) | ~2 µM[25] |
Table 2: Summary of Preclinical Efficacy of HDAC Inhibitors in Skin and Other Cancer Models. Data is compiled from multiple sources as cited.
Experimental Protocols
The methodologies employed to assess the activity of these HDAC inhibitors are crucial for interpreting the comparative data.
In Vitro HDAC Inhibition Assay
A common method for determining the inhibitory activity of compounds against specific HDAC isoforms involves a fluorogenic assay. Recombinant HDAC enzymes are incubated with a fluorogenic substrate, and the enzymatic reaction releases a fluorescent molecule. The ability of a test compound to inhibit this reaction is measured by a decrease in fluorescence.
Cell Viability and Proliferation Assays
The effect of HDAC inhibitors on cancer cell viability and proliferation is frequently assessed using assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are seeded in multi-well plates and treated with varying concentrations of the inhibitor. After a defined incubation period, the reagent is added, and the absorbance is measured to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medivir’s this compound found to reduce CTCL skin lesions in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. This compound [medivir.com]
- 9. Histone deacetylase inhibitor gel efficacious for basal cell carcinoma — Phase II trial - Juta MedicalBrief [medicalbrief.co.za]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Topical HDAC Inhibitor this compound for Basal Cell Carcinoma - The ASCO Post [ascopost.com]
- 12. aacr.org [aacr.org]
- 13. This compound Gel Promising for Basal Cell Carcinoma - POCN [pocn.com]
- 14. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medivir announces positive data from the phase II study of this compound in patients with early-stage cutaneous T-cell lymphoma [medivir.com]
- 16. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Histone Deacetylase Inhibitor ITF2357 (Givinostat) Targets Oncogenic BRAF in Melanoma Cells and Promotes a Switch from Pro-Survival Autophagy to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Entinostat (MS275) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 19. Romidepsin in the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Romidepsin for the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Romidepsin: evidence for its potential use to manage previously treated cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Remetinostat in Solid Tumors: A Comparative Look at Patient-Derived Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor Remetinostat. While clinical data supports its topical use, this document explores its potential systemic anti-tumor effects by drawing comparisons with other HDAC inhibitors tested in patient-derived xenograft (PDX) models, a critical preclinical tool for evaluating cancer therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a novel, first-in-class, topically applied histone deacetylase (HDAC) inhibitor.[1] Its unique design allows for potent local activity in the skin with rapid degradation upon entering systemic circulation, thereby minimizing side effects associated with other HDAC inhibitors.[2][3] HDAC inhibitors as a class of drugs work by blocking the activity of histone deacetylase enzymes, leading to an accumulation of acetylated histones and other proteins. This results in the relaxation of chromatin structure and altered gene expression, which can induce cancer cell cycle arrest, differentiation, and apoptosis.[4]
This compound has demonstrated clinical efficacy in treating cutaneous malignancies. In a phase II clinical trial for basal cell carcinoma (BCC), topical application of 1% this compound gel three times daily for six weeks resulted in a 69.7% objective response rate in per-protocol tumors, with 54.8% of tumors showing complete pathological resolution.[5][6][7] Similarly, positive outcomes have been observed in patients with cutaneous T-cell lymphoma (CTCL).[3]
The primary mechanism of action for HDAC inhibitors involves the epigenetic modulation of gene expression. By inhibiting HDACs, these compounds promote the hyperacetylation of histones, which leads to a more open chromatin structure, allowing for the transcription of genes that may have been silenced during tumorigenesis. This includes the re-expression of tumor suppressor genes.[8]
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors influence a variety of signaling pathways critical to cancer cell survival and proliferation. By altering the acetylation status of both histone and non-histone proteins, they can impact cell cycle progression, induce apoptosis, and inhibit angiogenesis.
Caption: General signaling pathway of HDAC inhibitors.
Performance in Patient-Derived Xenografts: A Comparative Overview
While there is a lack of specific published data on the systemic administration of this compound in patient-derived xenograft (PDX) models, the broader class of HDAC inhibitors has been evaluated in this setting for various solid tumors. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell-line xenografts as they better recapitulate the heterogeneity of human cancers.
The following table summarizes the performance of other HDAC inhibitors in PDX models, offering a potential benchmark for the evaluation of this compound.
| HDAC Inhibitor | Cancer Type | PDX Model Findings |
| Panobinostat | Wilms Tumor | Demonstrated universal effectiveness across different patient-derived xenografts, proving more potent than doxorubicin.[2] |
| Romidepsin | Wilms Tumor | Showed significant anti-tumor activity in various Wilms Tumor PDX models.[2] |
| Valproic Acid | Various | Has shown anti-tumor effects and can increase the sensitivity of tumor cells to other chemotherapeutic agents in preclinical models.[2] |
Hypothetical Experimental Protocol for this compound in PDX Models
To validate the anti-tumor effects of systemically administered this compound in PDX models, a rigorous experimental protocol would be required. Below is a detailed hypothetical methodology based on established PDX study guidelines.
PDX Model Establishment and Expansion
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with a specific cancer type (e.g., pancreatic, lung, breast) under institutional review board (IRB) approval.
-
Implantation: A small fragment of the viable tumor tissue (approximately 20-30 mm³) is subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Expansion: Once the initial tumors (P0 generation) reach a volume of 1000-1500 mm³, they are harvested and passaged into subsequent cohorts of mice for expansion (P1, P2, etc.) to generate a sufficient number of tumor-bearing animals for the efficacy study.
Efficacy Study Design
-
Animal Cohorts: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Control Group: Receives vehicle administration (e.g., saline, DMSO solution) following the same schedule as the treatment groups.
-
This compound Group: Receives a specified dose of this compound (dose to be determined by prior maximum tolerated dose studies) via a systemic route (e.g., intraperitoneal, intravenous, or oral administration) on a defined schedule (e.g., daily, three times a week).
-
Comparator Group: Receives a standard-of-care chemotherapeutic agent or another HDAC inhibitor (e.g., Vorinostat) for direct comparison.
-
-
Tumor Growth Monitoring: Tumor volume is measured two to three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of differences in tumor growth between the treatment and control groups.
Caption: Workflow for a PDX efficacy study.
Conclusion and Future Directions
This compound has shown significant promise as a topical agent for cutaneous malignancies. However, its potential as a systemic anti-cancer agent remains largely unexplored in preclinical models that closely mimic human disease, such as patient-derived xenografts. The established anti-tumor activity of other HDAC inhibitors in PDX models of various cancers suggests that a systemic formulation of this compound could hold therapeutic potential.
Future research should focus on evaluating the systemic efficacy and safety of this compound in a diverse panel of PDX models representing different solid tumors. Such studies would be crucial in determining its potential for broader oncological applications and would provide the necessary preclinical data to support its advancement into clinical trials for systemic cancer therapy. Direct comparisons with other HDAC inhibitors and standard-of-care agents within these PDX models will be essential to accurately position this compound in the landscape of cancer therapeutics.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [medivir.com]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
Predicting Clinical Response to Remetinostat in Basal Cell Carcinoma: A Comparative Guide to Biomarkers and Therapeutic Alternatives
For Immediate Release
STANFORD, CA – A comprehensive analysis of the investigational topical histone deacetylase (HDAC) inhibitor, Remetinostat, reveals promising efficacy in treating Basal Cell Carcinoma (BCC), with emerging biomarkers showing potential to predict patient response. This guide provides an in-depth comparison of this compound with alternative BCC treatments, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a novel, topical pan-HDAC inhibitor designed for localized treatment of skin cancers.[1] Its mechanism of action centers on the inhibition of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] In the context of BCC, a cancer heavily reliant on the Hedgehog (Hh) signaling pathway, this compound exerts its anti-tumor effects by suppressing the transcription of GLI1, a key transcription factor in this pathway.[2] This targeted action, localized to the skin, aims to minimize the systemic toxicities often associated with systemically administered HDAC inhibitors.[1]
Biomarkers for Predicting Clinical Response
The identification of reliable biomarkers is crucial for optimizing patient selection and predicting therapeutic outcomes. For this compound in BCC, two key biomarkers have been investigated: the expression of the Hedgehog pathway gene GLI1 and the phosphorylation of histone H3.
GLI1 Expression as a Predictive Biomarker
The pivotal Phase II clinical trial of topical this compound for BCC (NCT03180528) identified GLI1 mRNA expression as a significant predictor of clinical response.[3] A pharmacodynamic analysis within this study revealed a strong correlation between the reduction in GLI1 expression following treatment and tumor regression. Tumors that responded favorably to this compound showed a significant decrease in GLI1 mRNA levels, whereas tumors with residual cancer tended to exhibit increased GLI1 expression.[2] This suggests that baseline and on-treatment GLI1 expression levels could serve as a valuable predictive biomarker for this compound efficacy.
Histone H3 Phosphorylation as a Pharmacodynamic Biomarker
Pharmacodynamic analysis in the same Phase II trial also demonstrated an increase in histone H3 phosphorylation in skin tissue after this compound treatment.[4] While acetylated histone H3 levels remained similar before and after treatment, the observed increase in phosphorylation indicates a pharmacodynamic effect of the drug on histone modification.[4] This alteration in histone phosphorylation is a marker of cellular response to HDAC inhibition.
Clinical Efficacy of this compound
The Phase II open-label, single-arm trial of 1% this compound gel applied three times daily for six weeks in patients with BCC demonstrated promising clinical activity.[4]
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 69.7% |
| Complete Response (CR) | 17 of 33 tumors[1] |
| Partial Response (PR) | 6 of 33 tumors[1] |
| Pathological Complete Resolution | 54.8% of tumors[4] |
The response to this compound varied across different histological subtypes of BCC:
| BCC Subtype | Response Rate |
| Superficial | 100%[1] |
| Nodular | 68.2%[1] |
| Infiltrative | 66.7%[1] |
Comparison with Alternative Topical Treatments
This compound presents a potential alternative to existing topical treatments for BCC, primarily imiquimod and 5-fluorouracil (5-FU).
| Treatment | Mechanism of Action | Efficacy (Superficial BCC) | Common Side Effects |
| This compound | HDAC inhibitor, suppresses GLI1 transcription | 100% response rate in Phase II trial[1] | Localized eczema-like skin reactions[1] |
| Imiquimod 5% Cream | Toll-like receptor 7 agonist, immune response modifier | Cure rates of 73-82% with once-daily application[3] | Local inflammatory reactions, erythema, crusting |
| 5-Fluorouracil (5-FU) Cream | Pyrimidine analog, inhibits DNA synthesis | Generally effective for superficial BCC[3] | Erythema, inflammation, erosion, pain |
Experimental Protocols
Quantification of GLI1 mRNA Expression in Skin Biopsies
This protocol outlines the general steps for quantifying GLI1 mRNA from skin biopsy samples, as employed in the this compound clinical trial.
-
Sample Collection and Storage: Skin biopsies are obtained from the tumor site before and after treatment. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.
-
RNA Extraction: Total RNA is extracted from the homogenized skin tissue using a commercially available kit, such as the RNeasy Fibrous Tissue Mini Kit (Qiagen), following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Polymerase Chain Reaction (qPCR): qPCR is performed using a certified PCR test kit with primers and probes specific for GLI1 and a reference gene (e.g., GAPDH) for normalization. The relative expression of GLI1 is calculated using the comparative CT (ΔΔCT) method.[2]
Analysis of Histone H3 Phosphorylation by Immunohistochemistry
This protocol provides a general workflow for assessing histone H3 phosphorylation in skin tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen sites.
-
Immunostaining:
-
Sections are incubated with a primary antibody specific for phosphorylated histone H3 (e.g., anti-phospho-histone H3 (Ser10)).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
The signal is visualized using a chromogen, and the sections are counterstained with hematoxylin.
-
-
Microscopy and Analysis: The stained sections are examined under a microscope to assess the intensity and localization of the phosphorylated histone H3 signal within the tumor cells.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound in BCC
Caption: this compound inhibits HDAC, leading to suppression of GLI1 activity.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for analyzing biomarkers of this compound response.
Conclusion
This compound demonstrates significant potential as a topical treatment for various subtypes of Basal Cell Carcinoma, offering a high response rate with a favorable local safety profile. The identification of GLI1 expression as a predictive biomarker provides a promising avenue for personalizing therapy and selecting patients most likely to benefit from this novel HDAC inhibitor. Further research, including larger randomized controlled trials, is warranted to confirm these findings and to fully elucidate the long-term durability of the response to this compound. This guide provides a foundational comparison to aid researchers and clinicians in understanding the evolving landscape of BCC treatment.
References
The Safety Spectrum: A Comparative Analysis of Topical vs. Systemic HDAC Inhibitors
A deep dive into the contrasting safety profiles of localized versus systemic histone deacetylase inhibitor therapies, offering crucial insights for researchers and drug developers in oncology and dermatology.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, primarily in oncology, by modulating the epigenome to induce tumor cell death and cell cycle arrest. While the efficacy of systemically administered HDAC inhibitors is well-established for certain hematological malignancies, their use is often tempered by a significant burden of adverse effects. This has spurred the development of topical formulations, designed to deliver the therapeutic benefits of HDAC inhibition directly to the skin while minimizing systemic exposure and associated toxicities. This guide provides a comparative analysis of the safety profiles of topical and systemic HDAC inhibitors, supported by clinical trial data and detailed experimental methodologies.
Systemic vs. Topical HDAC Inhibitors: A Tale of Two Safety Profiles
The fundamental difference in the safety profiles of topical and systemic HDAC inhibitors lies in their biodistribution. Systemic inhibitors, administered orally or intravenously, are distributed throughout the body, leading to a wide range of on- and off-target effects. In contrast, topical inhibitors are formulated for localized action in the skin, with chemical structures often designed for rapid systemic inactivation, thereby drastically reducing the potential for widespread adverse events.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in clinical trials for both systemic and topical HDAC inhibitors. The data clearly illustrates the significantly more favorable safety profile of topical agents.
| Adverse Event Category | Systemic HDAC Inhibitors (e.g., Vorinostat, Romidepsin)[1][2][3][4] | Topical HDAC Inhibitors (e.g., Remetinostat, SHP-141)[5][6] |
| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia (up to 14% Grade 3-4) | Not reported |
| Hematological | Thrombocytopenia, neutropenia, anemia (Grade 3-4 up to 50%) | No systemic hematological effects reported |
| Constitutional | Fatigue, asthenia (resolves on drug discontinuation) | Not reported |
| Cardiac | QTc prolongation, other ECG abnormalities | No systemic cardiac effects reported |
| Metabolic | Electrolyte imbalances, liver transaminase elevations | Not reported |
| Dermatological | - | Localized skin reactions (e.g., erythema, pruritus, dermatitis) - predominantly Grade 1-2 |
| Systemic Exposure | High | Minimal to none |
Delving into the Mechanisms: Signaling Pathways and Experimental Evaluation
The therapeutic effects of HDAC inhibitors are largely attributed to their ability to induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.
Experimental Protocols for Safety Assessment
The evaluation of the safety profiles of topical and systemic HDAC inhibitors involves distinct yet overlapping experimental workflows.
Preclinical Safety Assessment of Topical HDAC Inhibitors
A crucial aspect of developing topical HDAC inhibitors is to ensure their safety and minimal systemic absorption. Preclinical studies are paramount in establishing this safety profile.
Detailed Methodologies:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay assesses the passive permeability of the topical HDAC inhibitor across an artificial lipid membrane, providing an early indication of its potential to cross the skin barrier.[7]
-
Ex Vivo Skin Permeation Studies: Using excised human or animal skin in Franz diffusion cells, this method provides a more accurate measure of the drug's ability to penetrate the stratum corneum and reach the deeper layers of the skin, as well as quantifying any systemic absorption.
-
In Vitro Cytotoxicity Assays: The toxicity of the HDAC inhibitor on human keratinocytes and other skin cells is evaluated using assays like the MTT or LDH release assays to determine the concentrations at which the drug may cause local cellular damage.
-
Dermal Irritation and Sensitization Studies: These in vivo studies, typically conducted in rabbits or guinea pigs, assess the potential of the topical formulation to cause skin irritation and allergic contact dermatitis upon single and repeated applications.[8]
-
Repeat-Dose Dermal Toxicity Studies: These studies involve the daily application of the topical HDAC inhibitor to the skin of animals (e.g., minipigs, which have skin similar to humans) for an extended period.[8] They are designed to identify any cumulative local or systemic toxicity. Blood samples are collected at various time points for pharmacokinetic analysis to determine the extent of systemic exposure.[8][9]
Clinical Safety Assessment
For both topical and systemic HDAC inhibitors, clinical trials are the definitive step in evaluating their safety in humans.
-
Phase I Trials: These first-in-human studies are primarily focused on safety. For systemic HDAC inhibitors, dose-limiting toxicities are determined. For topical HDAC inhibitors, the focus is on local tolerability and confirming minimal systemic absorption through pharmacokinetic measurements in blood.[10]
-
Phase II and III Trials: In these larger patient populations, the incidence and severity of all adverse events are meticulously recorded and compared between the investigational drug and a control (placebo or standard of care). For systemic HDAC inhibitors, this includes comprehensive monitoring of hematological, cardiac, and metabolic parameters.[1][2] For topical agents, the assessment is primarily focused on dermatological side effects.
Conclusion: A Paradigm Shift in HDAC Inhibitor Therapy
The development of topical HDAC inhibitors represents a significant advancement in mitigating the toxicities associated with this class of drugs. By confining the therapeutic action to the site of application, topical formulations offer the potential to harness the anti-cancer and anti-inflammatory properties of HDAC inhibition with a markedly improved safety profile. This localized approach expands the potential applications of HDAC inhibitors to non-malignant and pre-malignant skin conditions, where the risk-benefit ratio of systemic therapy would be unacceptable. For researchers and drug developers, the future of HDAC inhibitor therapy may increasingly lie in "right drug, right place," with topical formulations paving the way for safer and more targeted treatments.
References
- 1. clinregs.niaid.nih.gov [clinregs.niaid.nih.gov]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative safety review of histone deacetylase inhibitors for the treatment of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation into the use of histone deacetylase inhibitor MS-275 as a topical agent for the prevention and treatment of cutaneous squamous cell carcinoma in an SKH-1 hairless mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shape Pharmaceuticals Provides Update on SHP-141 Topical HDAC Inhibitor Clinical Development for Cutaneous T Cell Lymphoma - BioSpace [biospace.com]
- 7. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Maximal Usage Trial: An Overview of the Design of Systemic Bioavailability Trial for Topical Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Drugs and FIH Studies - BioPharma Services [biopharmaservices.com]
Remetinostat: A New Frontier in Topical Skin Cancer Therapy with a Potentially Wider Therapeutic Window
For Immediate Release
[City, State] – [Date] – Remetinostat, a novel histone deacetylase (HDAC) inhibitor, is emerging as a promising topical treatment for skin cancers, with clinical data suggesting a potentially superior therapeutic window compared to existing topical therapies for Basal Cell Carcinoma (BCC) and Cutaneous T-Cell Lymphoma (CTCL). Its unique mechanism of action, which localizes its activity to the skin, appears to minimize systemic side effects, a significant advantage over other HDAC inhibitors and some conventional topical agents.
This comparative guide provides an objective analysis of this compound's performance against other topical treatments for BCC and CTCL, supported by experimental data from clinical trials.
Mechanism of Action: A Targeted Approach
This compound is a pan-HDAC inhibitor designed for topical application. Unlike systemic HDAC inhibitors, it is engineered to be rapidly degraded upon entering the bloodstream, thereby confining its therapeutic action to the skin and mitigating the risk of systemic toxicities commonly associated with this class of drugs.[1][2] HDAC inhibitors work by preventing the removal of acetyl groups from histones, proteins around which DNA is wound. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Comparative Efficacy and Safety
The therapeutic window of a drug is determined by the balance between its efficacy and its adverse effects. An ideal topical agent for skin cancer would demonstrate high clearance rates of cancerous lesions with minimal local and no systemic side effects.
Basal Cell Carcinoma (BCC)
This compound has shown significant promise in the treatment of BCC, the most common form of skin cancer. A Phase II clinical trial demonstrated a high overall response rate with no systemic adverse events reported. The most common side effect was a localized, eczema-like skin reaction.[3]
| Treatment | Indication | Dosing Regimen | Overall Response Rate (ORR) / Histological Clearance | Key Adverse Events |
| This compound 1% Gel | Basal Cell Carcinoma | Applied three times daily for 6 weeks | 69.7% ORR, 54.8% complete histological resolution | Localized eczema-like skin reaction[3][4] |
| Imiquimod 5% Cream | Superficial Basal Cell Carcinoma | Applied once daily, 5 days a week for 6 weeks | ~80% histological cure rate for non-facial sBCC | Erythema, erosions, crusting (local); less common systemic side effects[5] |
| 5-Fluorouracil 5% Cream | Superficial Basal Cell Carcinoma | Applied twice daily for up to 12 weeks | 90% histological cure rate | Local skin reactions (erythema, pain, scarring)[6][7] |
Cutaneous T-Cell Lymphoma (CTCL)
For early-stage CTCL, particularly mycosis fungoides (MF), this compound has also demonstrated efficacy with a favorable safety profile. A Phase II study showed a dose-dependent response, with the 1% gel applied twice daily achieving the highest response rate. Importantly, no systemic side effects were observed.[2][8][9]
| Treatment | Indication | Dosing Regimen | Overall Response Rate (ORR) | Key Adverse Events |
| This compound 1% Gel | Early-stage (IA-IIA) Mycosis Fungoides (CTCL) | Applied twice daily | 40% confirmed response rate | Skin-related, Grade 1-2[8][9] |
| Mechlorethamine 0.02% Gel | Stage IA-IB Mycosis Fungoides (CTCL) | Applied once daily | 58.5% - 60% ORR | Dermatitis (56%), pruritus (20%), bacterial skin infection (11%), skin ulceration/blistering (6%), hyperpigmentation (5%)[10] |
| Bexarotene 1% Gel | Early-stage (IA-IIA) CTCL (refractory/persistent) | Applied up to 4 times daily | 54% - 63% ORR | Irritant dermatitis, pruritus, pain at application site[11][12] |
Experimental Protocols
This compound for Basal Cell Carcinoma (Phase II Trial)
Objective: To evaluate the efficacy and safety of topical this compound gel in patients with BCC.
Methodology:
-
Study Design: Open-label, single-arm, single-institution Phase II trial.
-
Participants: Patients with at least one biopsy-proven BCC.[4]
-
Intervention: Application of 1% this compound gel three times daily for six weeks.[4]
-
Primary Outcome: Overall response rate, defined as a >30% decrease in the longest tumor diameter from baseline to week 8.[3]
-
Secondary Outcomes: Histological clearance of the tumor upon surgical excision at the end of the study, and safety assessment.[4]
Caption: Experimental workflow for the Phase II trial of this compound in BCC.
Mechlorethamine Gel for Cutaneous T-Cell Lymphoma (Pivotal Trial)
Objective: To evaluate the efficacy and safety of a novel mechlorethamine 0.02% gel in mycosis fungoides.
Methodology:
-
Study Design: Randomized, controlled, observer-blinded, multicenter trial comparing mechlorethamine 0.02% gel with a compounded ointment.[13]
-
Participants: 260 patients with stage IA to IIA mycosis fungoides who had received at least one prior skin-directed therapy.[13]
-
Intervention: Once-daily application of mechlorethamine for up to 12 months.[14]
-
Primary Outcome: Response rates based on the Composite Assessment of Index Lesion Severity (CAILS).[10]
-
Secondary Outcomes: Safety and tolerability, including the incidence of skin irritation.
Conclusion
References
- 1. This compound [medivir.com]
- 2. bionews.com [bionews.com]
- 3. This compound Gel Promising for Basal Cell Carcinoma - POCN [pocn.com]
- 4. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. la-press.org [la-press.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medivir’s this compound found to reduce CTCL skin lesions in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Medivir announces positive data from the phase II study of this compound in patients with early-stage cutaneous T-cell lymphoma [medivir.com]
- 10. valchlorhcp.com [valchlorhcp.com]
- 11. Phase 1 and 2 trial of bexarotene gel for skin-directed treatment of patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical bexarotene therapy for patients with refractory or persistent early-stage cutaneous T-cell lymphoma: results of the phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. premera.com [premera.com]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. Chemoprevention of Basal and Squamous Cell Carcinoma With a Single Course of Fluorouracil, 5%, Cream: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Durability of Response to Remetinostat Treatment: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the long-term durability of response is paramount when evaluating novel cancer therapeutics. This guide provides a comprehensive comparison of Remetinostat, a topical histone deacetylase (HDAC) inhibitor, with alternative treatments for Cutaneous T-cell Lymphoma (CTCL), focusing on the durability of clinical response. The information presented is based on available experimental data from clinical trials.
Executive Summary
This compound, a novel topical HDAC inhibitor, has shown promising efficacy in early-stage Cutaneous T-cell Lymphoma (CTCL) and Basal Cell Carcinoma (BCC). Its unique formulation is designed to be active in the skin with minimal systemic absorption, thereby reducing the side effects associated with systemic HDAC inhibitors.[1][2] While Phase II clinical trials have demonstrated significant response rates, comprehensive data on the long-term durability of these responses is still emerging, particularly for BCC where the need for further investigation into response longevity has been noted.[3] This guide compares the available data on this compound with established treatments for CTCL, including the systemic HDAC inhibitors Vorinostat and Romidepsin, and the monoclonal antibody Mogamulizumab, for which more extensive long-term follow-up data are available.
Mechanism of Action: A Shared Pathway with a Novel Delivery
This compound, like Vorinostat and Romidepsin, is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these drugs cause hyperacetylation of histones, which relaxes the chromatin and allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis of cancer cells.
Comparative Efficacy and Durability of Response in CTCL
The following tables summarize the quantitative data from clinical trials of this compound and its comparators in CTCL. It is important to note that direct head-to-head trials of this compound against these agents are limited, and trial populations may vary.
| Treatment | Trial Identifier | Phase | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) |
| This compound (1% gel, twice daily) | NCT02213861 | II | 40%[4][5] | 5%[4] | 35%[4] | Data not yet mature; median treatment time was 350 days[2][3] |
| Vorinostat | NCT00091559 | IIb | 29.7%[6] | N/A | 29.7% | ≥ 6.1 months (estimated)[7] |
| Romidepsin | NCT00107116, NCT00007345 | II | 34%[8][9] | 6%[8] | 28%[8] | 13-15 months[6][8] |
| Mogamulizumab | MAVORIC (NCT01728805) | III | 28%[10] | N/A | N/A | 14.1 months[10] |
Note: Response rates and duration can vary based on patient population, disease stage, and prior therapies.
Experimental Protocols for Assessing Response Durability
The assessment of durable response in CTCL clinical trials follows standardized criteria, often guided by recommendations from international consortia like the ISCL, USCLC, and EORTC.[11][12][13] The primary endpoint in many of these trials is Progression-Free Survival (PFS), with Duration of Response (DoR) being a key secondary endpoint.
Key Methodologies from Pivotal Trials:
-
This compound (NCT02213861): This Phase II trial in early-stage MF-CTCL randomized patients to different dosing schedules of topical this compound gel for up to 12 months.[1][2] The primary endpoint was the proportion of patients with a confirmed complete or partial response.[5] Response was assessed using the Composite Assessment of Index Lesion Severity (CAILS).[2] Long-term follow-up for duration of response after treatment cessation is ongoing.
-
Vorinostat (NCT00091559): This was a Phase IIb open-label trial in patients with persistent, progressive, or treatment-refractory MF or Sézary syndrome.[6][7] Patients received oral Vorinostat daily. The primary endpoint was the objective response rate measured by the modified Severity Weighted Assessment Tool (mSWAT).[6] Secondary endpoints included time to response, duration of response, and time to progression.[6]
-
Romidepsin (NCT00107116, NCT00007345): These were Phase II, single-arm, open-label studies in patients with CTCL who had received prior systemic therapies.[8][14][15] Romidepsin was administered intravenously. The primary endpoint was the overall response rate, determined by a composite assessment of skin disease, lymph node involvement, and blood tumor burden.[8]
-
Mogamulizumab (MAVORIC - NCT01728805): This was a Phase III, randomized, open-label, controlled trial comparing Mogamulizumab to Vorinostat in patients with relapsed or refractory MF or Sézary syndrome.[10][16] The primary endpoint was investigator-assessed progression-free survival.[16] A key secondary endpoint was the overall response rate. The trial design allowed for crossover from the Vorinostat arm to the Mogamulizumab arm upon disease progression.[17]
Discussion and Future Directions
This compound presents a promising therapeutic option for early-stage CTCL, with a favorable safety profile owing to its topical administration. The available data from the Phase II trial (NCT02213861) demonstrated a clinically meaningful response rate.[4][5] However, a comprehensive assessment of the long-term durability of these responses is a critical next step and will be a key determinant of its place in the treatment landscape. The median treatment time of 350 days in the Phase II study is encouraging, suggesting sustained treatment is possible.[2][3]
In comparison, systemic therapies like Romidepsin and Mogamulizumab have demonstrated durable responses in patients with more advanced disease, with median durations of response exceeding one year.[6][8][10] Vorinostat also provides a durable response, although the estimated median duration appears shorter than that of Romidepsin and Mogamulizumab based on the available data.[7]
For researchers and drug development professionals, the key takeaway is the need for longer-term follow-up data from the this compound clinical program to fully understand the durability of the responses it induces. Future pivotal trials will be instrumental in establishing its long-term efficacy and how it compares to existing systemic therapies in maintaining disease control over time. The development of a topical agent with a durable response would represent a significant advancement in the management of early-stage CTCL, potentially delaying the need for systemic treatments with greater toxicity.
References
- 1. bionews.com [bionews.com]
- 2. lymphomanewstoday.com [lymphomanewstoday.com]
- 3. This compound Phase II Data Demonstrate Efficacy on Skin Lesions, Reduction of Itching and High Tolerability in Patients With Early-stage MF-type CTCL [prnewswire.com]
- 4. Pembrolizumab Produces Durable Responses in Relapsed or Refractory Cutaneous T-Cell Lymphoma [ahdbonline.com]
- 5. Medivir’s this compound found to reduce CTCL skin lesions in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Phase IIb multicenter trial of vorinostat in patients with persistent, progressive, or treatment refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Final results from a multicenter, international, pivotal study of romidepsin in refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lack of impact of type and extent of prior therapy on outcomes of mogamulizumab therapy in patients with cutaneous T cell lymphoma in the MAVORIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. ascopubs.org [ascopubs.org]
- 13. ISCL, USCLC, EORTC Propose New Guidelines for PCL | Blood Cancers Today [bloodcancerstoday.com]
- 14. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mogamulizumab versus vorinostat in previously treated cutaneous T-cell lymphoma (MAVORIC): an international, open-label, randomised, controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. becarispublishing.com [becarispublishing.com]
In vitro comparison of Remetinostat's potency against different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Remetinostat (also known as SHP-141), a novel histone deacetylase (HDAC) inhibitor. Due to a lack of publicly available comparative data on the in vitro potency of this compound against a diverse range of cancer cell lines, this document will focus on its well-documented mechanism of action, unique pharmacokinetic profile, and its development as a topical treatment for cutaneous malignancies.
Introduction
This compound is a hydroxamic acid-based, pan-histone deacetylase (HDAC) inhibitor. It is designed as a "soft drug," intended for localized, topical activity with rapid systemic inactivation. This design minimizes the systemic side effects often associated with other HDAC inhibitors, making it a promising candidate for the treatment of skin cancers.[1] Clinical trials have primarily focused on its efficacy in cutaneous T-cell lymphoma (CTCL) and basal cell carcinoma (BCC).[1][2]
Mechanism of Action
This compound functions by inhibiting the activity of class I and IIb histone deacetylases.[3] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of genes that can suppress tumor growth.[3]
The primary molecular targets of this compound are HDAC isoforms 1, 3, and 6.[4] The inhibition of these enzymes leads to downstream effects on gene expression, influencing cellular processes like cell proliferation, differentiation, and apoptosis.[4][5]
Signaling Pathways Modulated by this compound
A key signaling pathway affected by this compound, particularly in the context of basal cell carcinoma, is the Hedgehog (HH) signaling pathway.[4] HDAC inhibitors are thought to suppress HH signaling by preventing the deacetylation of the transcription factor GLI1. This leads to the sequestration of GLI1, preventing it from activating pro-oncogenic genes.[4]
In Vitro Enzymatic Potency
While comprehensive in vitro cell line potency data is not publicly available, in-vitro enzymatic assays have been conducted to determine the inhibitory constants (Ki) of this compound against specific HDAC isoforms.
| HDAC Isoform | Mean Inhibition Constant (Ki) (nM) |
| HDAC1 | 160[4] |
| HDAC3 | 66[4] |
| HDAC6 | 10[4] |
Preclinical and Clinical Development
Preclinical studies have shown that HDAC inhibitors can suppress the growth of basal cell carcinoma (BCC) cell lines and allografts.[4] This provided the rationale for the clinical development of this compound as a topical agent for skin cancers.
Phase I and II clinical trials have demonstrated the efficacy and safety of topical this compound gel in patients with early-stage cutaneous T-cell lymphoma (CTCL) and basal cell carcinoma (BCC).[1][2][4][6] In a Phase II study for BCC, topical application of 1% this compound gel resulted in a significant decrease in tumor size, with a notable percentage of tumors showing complete pathological resolution.[4] Importantly, no systemic adverse events were reported, highlighting the benefit of its topical formulation and rapid systemic metabolism.[1][4]
Experimental Workflow: Phase II Clinical Trial in Basal Cell Carcinoma
The following diagram illustrates the workflow of a Phase II, open-label, single-arm clinical trial for this compound in patients with basal cell carcinoma, based on published study designs.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cutaneous malignancies. Its unique "soft drug" design allows for potent local HDAC inhibition with minimal systemic toxicity, addressing a key challenge in the clinical use of HDAC inhibitors. While its efficacy in skin cancers is well-documented through clinical trials, a comprehensive in vitro comparison of its potency against a broad range of cancer cell lines is not currently available in the public domain. Future research is needed to explore the full potential of this compound, which may include investigations into its systemic activity and its use in combination with other anti-cancer agents.
References
- 1. This compound [medivir.com]
- 2. onclive.com [onclive.com]
- 3. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 4. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | inhibitor of histone deacetylase (HDAC) | CAS 946150-57-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. A phase 2 randomized study of SHAPE Gel (SHP-141) in patients with early-stage cutaneous T-cell lymphoma: Interim results. - ASCO [asco.org]
Comparative Guide to the In Vivo Suppression of the Hedgehog Pathway by Remetinostat
This guide provides a comprehensive comparison of Remetinostat with other Hedgehog (Hh) pathway inhibitors, focusing on the in vivo validation of its efficacy. It is intended for researchers, scientists, and professionals in drug development interested in novel cancer therapeutics targeting the Hedgehog signaling cascade. The guide details the mechanism of action, presents supporting experimental data from in vivo studies, and outlines the methodologies employed.
The Hedgehog Signaling Pathway and its Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves PTCH1's inhibition of Smoothened (SMO), a G protein-coupled receptor. Activated SMO then prevents the cleavage of Glioma-associated oncogene (GLI) transcription factors, which can then translocate to the nucleus to activate target gene expression, promoting cell proliferation and survival.[1]
Given its role in oncology, the Hh pathway is a significant target for therapeutic intervention. Inhibitors have been developed to target various components of this cascade, most notably SMO. However, the emergence of resistance to SMO inhibitors has driven the search for agents with alternative mechanisms of action.[1]
This compound stands out due to its unique mechanism. It is a histone deacetylase (HDAC) inhibitor.[3] Instead of targeting SMO, this compound prevents the deacetylation of the GLI1 transcription factor. Acetylation of GLI1 at lysine 518 sequesters it in the cytoplasm, thereby inhibiting the transcription of Hh target genes.[4] This offers a distinct advantage, potentially circumventing resistance mechanisms that arise from mutations in the SMO receptor.[1]
In Vivo Validation of this compound in Basal Cell Carcinoma
The most significant in vivo validation of this compound's effect on the Hedgehog pathway comes from a Phase II, open-label, single-arm clinical trial in patients with Basal Cell Carcinoma (BCC).[4][5]
Experimental Protocol
The study was designed to assess the efficacy and safety of topical this compound gel as a neoadjuvant treatment for BCC.[5][6]
-
Patient Population: The trial enrolled adult participants diagnosed with at least one BCC measuring 5 mm or greater in diameter.[6]
-
Treatment Regimen: Participants applied a 1% this compound gel to the tumor three times daily for a duration of six weeks.[5]
-
Efficacy Assessment: Tumor diameter was measured at baseline and again at week 8. The primary endpoint was the overall response rate (ORR), defined as the proportion of tumors with a greater than 30% decrease in the longest diameter.[5]
-
Pathological Evaluation: Following the treatment period, the remaining tumor was surgically excised and evaluated microscopically for evidence of complete resolution.[5]
-
Pharmacodynamic Analysis: Skin tissue samples were analyzed for levels of acetylated histone H3 and phosphorylation to confirm target engagement.[5]
Quantitative Results Summary
The clinical trial provided strong evidence for the in vivo efficacy of this compound in treating BCC, a disease highly dependent on the Hedgehog pathway.
| Metric | Result | Confidence Interval | Citations |
| Overall Response Rate (ORR) | 69.7% | 90% CI, 54%–82.5% | [3][5] |
| Complete Pathological Resolution | 54.8% | N/A | [3][5][6] |
| Systemic Adverse Events | None Reported | N/A | [4][5][6] |
Comparative Analysis of Hedgehog Pathway Inhibitors
This compound's profile, particularly its novel mechanism and topical administration, distinguishes it from other Hh pathway inhibitors. The most established alternatives are the FDA-approved SMO antagonists, Vismodegib and Sonidegib.
| Feature | This compound | Vismodegib (GDC-0449) | Sonidegib (LDE-225) | GLI Antagonists (e.g., GANT61) |
| Mechanism of Action | HDAC Inhibitor | SMO Antagonist | SMO Antagonist | Direct GLI Inhibitor |
| Target in Pathway | GLI1 (prevents nuclear translocation via acetylation)[4] | SMO[2][7] | SMO[1][7] | GLI1/GLI2 (interferes with DNA binding)[1][7] |
| Mode of Administration | Topical Gel[3][5] | Oral[2] | Oral[1] | Investigational (in vivo mouse models)[1][2] |
| Key In Vivo Validation | Phase II trial in human BCC[5] | Approved for advanced BCC based on clinical trials[2][8] | Approved for locally advanced BCC[1][7] | Preclinical efficacy in xenograft models[1][2] |
| Reported Efficacy | 69.7% ORR in BCC[3][5] | ~43-60% ORR in advanced/metastatic BCC[9] | ~57% ORR in locally advanced BCC[1] | Blocks tumor cell proliferation in vivo[1] |
| Key Tolerability Profile | Local skin reactions; no systemic side effects reported[6] | Systemic side effects (muscle spasms, alopecia, dysgeusia)[2] | Systemic side effects similar to Vismodegib[1] | Primarily preclinical data available[2] |
| Resistance Potential | Potentially effective against SMO-resistant tumors[4] | Resistance via SMO mutations or downstream activation[1] | Resistance via SMO mutations or downstream activation[1] | Potentially effective against SMO-resistant tumors[1] |
Conclusion
In vivo data from a Phase II clinical trial robustly validates the suppression of the Hedgehog pathway by this compound in Basal Cell Carcinoma.[5] Its unique mechanism as an HDAC inhibitor targeting GLI acetylation presents a significant alternative to conventional SMO antagonists.[4] The topical administration of this compound allows for effective local activity while avoiding the systemic side effects that limit the use of oral Hh inhibitors.[3][6] This favorable safety profile, combined with a high rate of clinical and pathological response, positions this compound as a promising therapeutic agent for Hh-driven malignancies.[5][6] Further research is warranted to explore its efficacy in other Hh-dependent cancers and its potential to overcome resistance to first-generation pathway inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [medivir.com]
- 4. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical HDAC Inhibitor this compound for Basal Cell Carcinoma - The ASCO Post [ascopost.com]
- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Remetinostat's Selectivity Profile: A Comparative Analysis with Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Remetinostat (SHP-141) is a novel, topically applied histone deacetylase (HDAC) inhibitor that has shown promise in the treatment of cutaneous T-cell lymphoma and basal cell carcinoma.[1] Its unique design allows for localized activity in the skin with rapid systemic degradation, minimizing side effects associated with other HDAC inhibitors.[1] As a pan-HDAC inhibitor, this compound targets multiple HDAC isoforms within Class I and IIb.[2] This guide provides a comparative analysis of this compound's HDAC selectivity against other well-established pan-HDAC inhibitors: Vorinostat, Panobinostat, and Belinostat, supported by available experimental data.
Comparative HDAC Inhibitory Activity
The following table summarizes the available inhibitory activities (Kᵢ or IC₅₀ values) of this compound and other pan-HDAC inhibitors against various HDAC isoforms. It is important to note that a direct head-to-head comparison of these values should be interpreted with caution, as the data are compiled from various studies using different experimental assays and conditions.
| HDAC Isoform | This compound (Kᵢ, nM) | Vorinostat (SAHA) (IC₅₀, nM) | Panobinostat (LBH589) (IC₅₀, nM) | Belinostat (PXD101) (IC₅₀, nM) |
| Class I | ||||
| HDAC1 | 160[3] | <86[4] | 11.5 - 14[5] | 1.4 (in SW-982 cells)[6] |
| HDAC2 | Data not available | <86[4] | 11.5[5] | 2.6 (in SW-1353 cells)[6] |
| HDAC3 | 66[3] | <86[4] | 70[5] | Data not available |
| HDAC8 | Data not available | Data not available | Data not available | Data not available |
| Class IIa | ||||
| HDAC4 | Data not available | Data not available | Data not available | Data not available |
| HDAC5 | Data not available | Data not available | Data not available | Data not available |
| HDAC7 | Data not available | Data not available | Data not available | Data not available |
| HDAC9 | Data not available | Data not available | Data not available | Data not available |
| Class IIb | ||||
| HDAC6 | 10[3] | <86[4] | 15[5] | Data not available |
| HDAC10 | Data not available | Data not available | Data not available | Data not available |
| Class IV | ||||
| HDAC11 | Data not available | Data not available | Data not available | Data not available |
Disclaimer: The presented IC₅₀ and Kᵢ values are sourced from multiple publications and may not be directly comparable due to variations in experimental methodologies.
Based on the available data, this compound demonstrates potent inhibition of HDAC6, with a Kᵢ value of 10 nM, and also significantly inhibits HDAC1 and HDAC3.[3] This profile is consistent with its classification as a pan-HDAC inhibitor. Comparatively, Panobinostat is reported to be a highly potent pan-HDAC inhibitor, with IC₅₀ values in the low nanomolar range for multiple isoforms.[5] Vorinostat and Belinostat also exhibit broad-spectrum HDAC inhibition.[4][6]
Experimental Protocols: Determining HDAC Inhibition
The inhibitory activity of compounds like this compound is typically determined using in vitro enzymatic assays. A common method is the fluorogenic HDAC activity assay.
Fluorogenic HDAC Activity Assay Protocol
This assay measures the enzymatic activity of a specific HDAC isoform by detecting the fluorescence generated from a deacetylated substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test inhibitor (this compound or other HDAC inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the diluted test inhibitor (or DMSO for control), and the recombinant HDAC enzyme.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a further period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the control wells.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a fluorogenic HDAC inhibition assay.
Signaling Pathway: this compound and the Hedgehog Pathway
In the context of basal cell carcinoma, this compound's mechanism of action involves the modulation of the Hedgehog (Hh) signaling pathway. Specifically, it is thought to inhibit the deacetylation of the transcription factor GLI1, a key component of the Hh pathway.
In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO). Activated SMO then leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. HDACs, particularly HDAC1, can deacetylate GLI1, which is a crucial step for its full transcriptional activity.
By inhibiting HDACs, this compound promotes the acetylated state of GLI1. Acetylated GLI1 is sequestered in the cytoplasm, preventing its nuclear translocation and subsequent activation of target gene expression. This leads to the suppression of the Hh pathway and a reduction in tumor cell proliferation.
Caption: this compound's inhibition of HDAC leads to GLI1 acetylation and suppression of the Hedgehog pathway.
References
- 1. This compound [medivir.com]
- 2. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 3. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Remetinostat and Standard-of-Care Therapies for Early-Stage Cutaneous T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging therapeutic agent, Remetinostat, with current standard-of-care treatments for early-stage Cutaneous T-Cell Lymphoma (CTCL), primarily focusing on Mycosis Fungoides (MF). The information is based on available clinical trial data and aims to offer an objective overview for research and development professionals.
Introduction to Therapeutic Agents
This compound is a novel, topically applied histone deacetylase (HDAC) inhibitor. Its design allows for targeted activity in the skin with rapid degradation in the bloodstream, potentially minimizing systemic side effects associated with other HDAC inhibitors.[1][2][3] By inhibiting HDAC enzymes, this compound aims to alter gene expression, leading to cell cycle arrest and apoptosis of malignant T-cells.[4][5]
Standard-of-Care (SOC) therapies for early-stage CTCL are primarily skin-directed and include topical corticosteroids, phototherapy (UVB and PUVA), and total skin electron beam therapy (TSEBT).[6][7] These treatments aim to control the disease within the skin and have been the cornerstone of management for many years.[7]
Quantitative Comparison of Clinical Trial Data
The following tables summarize the efficacy of this compound from its Phase II clinical trial and the reported efficacy of various standard-of-care treatments from multiple studies. It is important to note that these are not from head-to-head comparative trials and patient populations may vary across studies.
Table 1: Efficacy of this compound in Early-Stage CTCL (Mycosis Fungoides)
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| This compound gel 1% (twice daily) | 40%[2][3] | 5% | 35% |
| This compound gel 0.5% (twice daily) | 25%[2][3] | 0% | 25% |
| This compound gel 1% (once daily) | 20%[2][3] | 0% | 20% |
Table 2: Efficacy of Standard-of-Care Therapies in Early-Stage CTCL
| Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Study Population/Notes |
| Topical Corticosteroids | 82% - 94%[8] | 18% - 63%[9] | Stage I and II disease. Response rates can vary based on steroid potency and duration of use. |
| Phototherapy (UVB) | High | 54.2% - 81%[10][11] | Primarily for patch and thin plaque stage disease. |
| Phototherapy (PUVA) | High | 73.8% - 91.3%[12][13] | Effective for thicker plaques. |
| Total Skin Electron Beam Therapy (TSEBT) | 91.3% - 100%[14][15] | 19.6% - 72%[14][15] | For widespread skin involvement. Response rates vary with dosage. |
Experimental Protocols
This compound Phase II Clinical Trial (NCT02213861)
-
Study Design: A randomized, multicenter, open-label Phase II trial.[3][16]
-
Patient Population: 60 patients with Stage IA-IIA Mycosis Fungoides.[3][16][17]
-
Treatment Arms: Patients were randomized into three groups:
-
Primary Endpoint: The proportion of patients achieving a complete or partial response, assessed using the Composite Assessment of Index Lesion Severity (CAILS).[3]
-
Key Assessments: Efficacy was evaluated based on the change in CAILS score. Safety and tolerability were also monitored. A notable secondary endpoint was the reduction in pruritus (itching).[16]
Standard-of-Care Treatment Protocols (General Overview)
-
Topical Corticosteroids:
-
Methodology: High-potency topical corticosteroids are applied directly to the affected skin lesions, typically once or twice daily.[7] The strength and formulation (e.g., ointment, cream) are chosen based on the lesion thickness and location.[7] Occlusion may be used to enhance penetration.[7]
-
Monitoring: Patients are monitored for clinical response and potential side effects such as skin atrophy.[7]
-
-
Phototherapy (UVB and PUVA):
-
Methodology:
-
UVB: Patients receive controlled doses of narrowband UVB radiation 2-3 times per week. The dose is gradually increased to achieve a therapeutic effect while minimizing burning.
-
PUVA: This involves taking a photosensitizing agent (psoralen) orally or applying it topically, followed by exposure to UVA radiation 2-3 times per week.[6]
-
-
Monitoring: Treatments are administered in a clinical setting with specialized equipment. Skin response and side effects are closely monitored.
-
-
Total Skin Electron Beam Therapy (TSEBT):
-
Methodology: A specialized form of radiotherapy that delivers electrons to the entire skin surface.[18] The energy of the electrons is chosen to limit penetration to the skin, sparing deeper tissues.[18] Treatment is typically delivered in fractions over several weeks.[15]
-
Monitoring: This procedure is performed in a radiation oncology department. Patients are monitored for skin reactions and other potential side effects.
-
Visualizations
Caption: Mechanism of Action of this compound in CTCL.
Caption: Workflow for Indirect Comparison of Clinical Trial Evidence.
References
- 1. This compound [medivir.com]
- 2. Medivir’s this compound found to reduce CTCL skin lesions in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Medivir announces positive data from the phase II study of this compound in patients with early-stage cutaneous T-cell lymphoma [medivir.com]
- 4. Histone Deacetylase Inhibitors for Peripheral T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cutaneous T-Cell Lymphoma Treatment & Management: Approach Considerations, Topical Therapy, Systemic Therapy [emedicine.medscape.com]
- 7. TOPICAL CORTICOSTEROIDS | Cutaneous Lymphoma Foundation [clfoundation.org]
- 8. Topical and Systemic Formulation Options for Cutaneous T Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical treatments for early-stage mycosis fungoides using Grading Recommendations Assessment, Development and Evaluation (GRADE) criteria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototherapy and mycosis fungoides: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phototherapy as a treatment of early-stage mycosis fungoides and predictive factors for disease recurrence: A 17-year retrospective study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 13. Phototherapy as a first-line treatment for early-stage mycosis fungoides: The results of a large retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Condensed low-dose total skin electron beam therapy for mycosis fungoides: an institutional retrospective review and subgroup analysis of patients with large cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total skin electron beam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bionews.com [bionews.com]
- 17. This compound Phase II Data Demonstrate Efficacy on Skin Lesions, Reduction of Itching and High Tolerability in Patients With Early-stage MF-type CTCL [prnewswire.com]
- 18. dermnetnz.org [dermnetnz.org]
Combination Therapy of Remetinostat and BRAF Inhibitors: A Promising Strategy Against Melanoma
A detailed guide for researchers on the synergistic potential of combining the HDAC inhibitor Remetinostat with BRAF inhibitors for the treatment of BRAF-mutated melanoma. This guide provides a comparative analysis of preclinical data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms.
The advent of BRAF inhibitors has significantly improved outcomes for patients with BRAF-mutant melanoma. However, the development of resistance remains a major clinical challenge.[1][2] Preclinical evidence suggests that combining BRAF inhibitors with histone deacetylase (HDAC) inhibitors, such as this compound, can synergistically enhance anti-tumor effects and overcome resistance mechanisms.[3][4] While specific data for this compound in this combination is emerging, studies with other potent HDAC inhibitors like panobinostat, vorinostat, and givinostat provide a strong rationale for this therapeutic strategy. This guide evaluates the synergistic effects of this combination therapy, presenting key preclinical data, experimental protocols, and the signaling pathways involved.
Synergistic Efficacy in Preclinical Models
The combination of HDAC inhibitors and BRAF inhibitors has demonstrated significant synergistic activity in melanoma cell lines and in vivo models. This synergy is characterized by enhanced inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
In Vitro Cell Viability and Apoptosis
Studies have consistently shown that the combination of an HDAC inhibitor and a BRAF inhibitor is more effective at reducing the viability of BRAF-mutant melanoma cells than either agent alone. For instance, the HDAC inhibitor givinostat (ITF2357) has an IC50 of 1.7 µM in A375 cells and 4.2 µM in SK-MEL-28 cells after 48 hours of treatment.[5] The combination of the pan-HDAC inhibitor panobinostat with a BRAF inhibitor synergistically induces caspase-dependent apoptotic cell death.[4] Similarly, co-treatment with the HDAC inhibitor SAHA (vorinostat) and the BRAF inhibitor vemurafenib leads to a significant increase in cell death, primarily through necrosis.[6]
| HDAC Inhibitor | BRAF Inhibitor | Melanoma Cell Line | Effect | Citation |
| Givinostat (ITF2357) | - | A375 | IC50 of 1.7 µM at 48h | [5] |
| Givinostat (ITF2357) | - | SK-MEL-28 | IC50 of 4.2 µM at 48h | [5] |
| Panobinostat | Encorafenib | BRAF-mutant melanoma cells | Synergistic induction of apoptosis | [4] |
| SAHA (Vorinostat) | Vemurafenib | BRAF V600E melanoma cells | Cooperative induction of necrosis | [6] |
| Entinostat | Dabrafenib/Trametinib | A375 | Synergistic increase in apoptosis | [3] |
In Vivo Tumor Growth Inhibition
The enhanced anti-tumor activity of the combination therapy has also been demonstrated in animal models. In a xenograft model using A375 melanoma cells, the combination of the HDAC inhibitor entinostat with dabrafenib and trametinib resulted in a 70% tumor regression, which was significantly greater than the 32% regression observed with dabrafenib and trametinib alone.[3] Furthermore, the combination of the selective HDAC8 inhibitor PCI-34051 with a BRAF inhibitor effectively inhibited the growth of treatment-naïve 1205Lu melanoma xenografts.[3]
| HDAC Inhibitor | BRAF/MEK Inhibitor | Animal Model | Outcome | Citation |
| Entinostat | Dabrafenib/Trametinib | A375 xenograft | 70% tumor regression | [3] |
| PCI-34051 | PLX4720 (BRAF inhibitor) | 1205Lu xenograft | Inhibition of tumor growth | [3] |
| SAHA (Vorinostat) | Vemurafenib | BRAF V600E melanoma xenograft | Cooperative inhibition of tumor growth | [6] |
Underlying Mechanisms of Synergy
The synergistic effect of combining HDAC inhibitors with BRAF inhibitors stems from their complementary mechanisms of action, which involve targeting key signaling pathways and overcoming resistance mechanisms.
Modulation of Signaling Pathways
BRAF inhibitors target the constitutively active MAPK pathway in BRAF-mutant melanoma.[7] However, resistance often emerges through the reactivation of this pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway.[8] HDAC inhibitors can counteract these resistance mechanisms. For example, panobinostat has been shown to inhibit PI3K activity.[4] The combination of an HDAC inhibitor with a BRAF/MEK inhibitor can prevent the activation of YAP and AKT signaling, which are known to confer resistance.[4]
Epigenetic Regulation
HDAC inhibitors exert their effects by altering the acetylation state of histone and non-histone proteins, leading to changes in gene expression.[3] In the context of melanoma, HDAC inhibitors can restore the expression of tumor suppressor genes and induce apoptosis.[9] For example, HDAC inhibition can lead to the activation of wildtype p53, promoting apoptosis and reducing the expression of BRAF.[3] Furthermore, HDAC8 is often upregulated in BRAF inhibitor-resistant melanoma cells, and its inhibition can resensitize these cells to treatment.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of this compound and BRAF inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a BRAF inhibitor (e.g., vemurafenib), and their combination for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The synergistic effect can be quantified using the Combination Index (CI) method.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat melanoma cells with the single agents and the combination therapy for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject BRAF-mutant melanoma cells into the flanks of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound alone, BRAF inhibitor alone, and combination). Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
The combination of this compound with BRAF inhibitors represents a highly promising therapeutic strategy for BRAF-mutant melanoma. Preclinical data from studies using other HDAC inhibitors strongly support the synergistic potential of this combination to enhance anti-tumor efficacy and overcome acquired resistance. The underlying mechanisms involve the dual targeting of the MAPK and PI3K/AKT signaling pathways, as well as epigenetic modulation of key genes involved in cell survival and apoptosis. Further preclinical studies specifically investigating this compound in combination with BRAF inhibitors are warranted to optimize dosing and scheduling, and to pave the way for clinical trials in patients with advanced melanoma.
References
- 1. HDAC8 regulates a stress response pathway in melanoma to mediate escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Cotargeting histone deacetylases and oncogenic BRAF synergistically kills human melanoma cells by necrosis independently of RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of HDAC Inhibitors in Cutaneous Malignancies: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs for the treatment of various cancers, including a range of cutaneous malignancies. By altering chromatin structure and the acetylation status of numerous proteins involved in cellular processes, these agents can induce cell cycle arrest, apoptosis, and modulate immune responses within the tumor microenvironment. This guide provides a meta-analysis of the efficacy of several key HDAC inhibitors in cutaneous T-cell lymphoma (CTCL), basal cell carcinoma (BCC), and melanoma, supported by data from clinical trials.
Comparative Efficacy of HDAC Inhibitors in Cutaneous T-Cell Lymphoma (CTCL)
Cutaneous T-cell lymphomas are the most extensively studied cutaneous malignancy for HDAC inhibitor therapy, with several agents demonstrating significant clinical activity. The following table summarizes the efficacy data from key clinical trials.
| HDAC Inhibitor | Malignancy | Trial Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Median Time to Progression (TTP) |
| Vorinostat | CTCL | Phase IIb | 74 | 29.7% | 1 (after 281 days) | 21 | ≥ 185 days | 4.9 months (overall), ≥ 9.8 months (responders) |
| CTCL | Phase IIa | 33 | 24.2% | 0 | 8 | 15.1 weeks | 30.2 weeks (responders) | |
| Romidepsin | CTCL | Phase II (Pivotal) | 96 | 34%[1] | 6 | 25 | 15 months[1] | - |
| CTCL | Phase II (NCI) | 71 | 34%[2][3] | 4[2][3] | 20[2][3] | 13.7 months[2][3] | - | |
| Belinostat | CTCL | Phase II | 29 | 14%[4] | 2 | 2 | - | - |
| Panobinostat | Refractory CTCL | Phase II | 139 | 17.3% | - | - | 5.6 months (bexarotene-exposed) | 4.2 months (bexarotene-exposed), 3.7 months (bexarotene-naïve) |
Efficacy of HDAC Inhibitors in Other Cutaneous Malignancies
The application of HDAC inhibitors is expanding to other cutaneous malignancies, with promising results observed in basal cell carcinoma and melanoma.
| HDAC Inhibitor | Malignancy | Trial Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Key Findings |
| Remetinostat (topical) | Basal Cell Carcinoma (BCC) | Phase II | 33 tumors | 69.7% | 17 | 6 | High response rate in superficial and nodular BCCs with an excellent safety profile.[5][6][7][8][9] |
| Mocetinostat (in combination with Nivolumab and Ipilimumab) | Metastatic Melanoma | Phase Ib | 10 | 70% | 2 | 5 | High response rate observed, but with significant immune-related toxicity.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are summaries of the experimental protocols for the key studies cited.
Vorinostat in CTCL (Phase IIb)[12][13]
-
Patient Population: 74 patients with persistent, progressive, or treatment-refractory stage IB-IVA mycosis fungoides or Sézary syndrome who had received at least two prior systemic therapies.
-
Treatment Regimen: Oral vorinostat 400 mg administered once daily.
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR) measured by the modified Severity Weighted Assessment Tool (mSWAT). Secondary endpoints included time to response, duration of response, time to progression, and pruritus relief.
Romidepsin in CTCL (Pivotal Phase II)[1]
-
Patient Population: 96 patients with stage IB to IVA CTCL who had received one or more prior systemic therapies.
-
Treatment Regimen: Romidepsin administered as a 4-hour intravenous infusion at a dose of 14 mg/m² on days 1, 8, and 15 of a 28-day cycle.
-
Efficacy Assessment: Response was determined by a composite assessment of total tumor burden, including cutaneous disease, lymph node involvement, and blood (Sézary cells).
Belinostat in CTCL (Phase II)[4]
-
Patient Population: 29 patients with relapsed or refractory CTCL who had failed at least one prior systemic therapy.
-
Treatment Regimen: Belinostat 1000 mg/m² administered intravenously over 30 minutes on days 1-5 of a 21-day cycle.
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR).
Panobinostat in Refractory CTCL (Phase II)[14]
-
Patient Population: 139 patients with refractory CTCL (mycosis fungoides or Sézary syndrome) who had received at least two prior systemic therapies.
-
Treatment Regimen: Oral panobinostat 20 mg administered three times a week.
-
Efficacy Assessment: The primary objective was the ORR determined by a combined evaluation of skin disease (mSWAT), lymph nodes, and viscera.
This compound in BCC (Phase II)[6][7][15]
-
Patient Population: 30 patients with at least one basal cell carcinoma measuring 5 mm or greater in diameter.
-
Treatment Regimen: Topical 1% this compound gel applied three times daily for six weeks.
-
Efficacy Assessment: The overall response rate was defined as the proportion of tumors achieving a more than 30% decrease in the longest diameter from baseline to week 8. Remaining tumors were surgically excised for histologic evaluation.[6][7]
Mocetinostat in Melanoma (Phase Ib)[10][11][16]
-
Patient Population: 10 treatment-naïve patients with unresectable stage III/IV metastatic melanoma.
-
Treatment Regimen: Mocetinostat (starting at 70 mg orally three times a week) in combination with nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) every three weeks for four cycles, followed by maintenance therapy.
-
Efficacy Assessment: Endpoints included toxicity, recommended phase 2 dose, and preliminary assessment of response.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-tumor effects through a variety of mechanisms, primarily by inducing histone hyperacetylation, which leads to the reactivation of silenced tumor suppressor genes and the modulation of key signaling pathways.
In Cutaneous T-Cell Lymphoma , HDAC inhibitors like vorinostat and romidepsin have been shown to induce apoptosis and cell cycle arrest.[12] Panobinostat can downregulate phosphorylated STAT3 and STAT5 proteins, which are often constitutively activated in CTCL.[10] Some HDAC inhibitors also interfere with the NF-κB and PI3K/AKT survival pathways.[13]
In Basal Cell Carcinoma , which is primarily driven by the Hedgehog (HH) signaling pathway, HDAC inhibitors like this compound are thought to interfere with this pathway by preventing the deacetylation of GLI1, a key transcription factor in HH signaling.[14]
In Melanoma , HDAC inhibitors have been shown to modulate the MAPK and PI3K/AKT pathways, which are critical for cell growth and survival.[15] They can also enhance the immunogenicity of melanoma cells by upregulating the expression of PD-L1 and PD-L2, suggesting a potential for combination therapies with immune checkpoint inhibitors.
Conclusion
HDAC inhibitors have demonstrated considerable efficacy in various cutaneous malignancies, particularly in advanced and refractory cases of CTCL. The development of topical formulations like this compound for BCC opens new avenues for localized treatment with reduced systemic toxicity. In melanoma, the immunomodulatory effects of HDAC inhibitors suggest their potential in combination with immunotherapies. Further research is warranted to optimize treatment regimens, identify predictive biomarkers, and explore novel combination strategies to enhance the therapeutic benefit of this promising class of epigenetic drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. mdpi.com [mdpi.com]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 9. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of deacetylase inhibitor panobinostat (LBH589) in cutaneous T-cell lymphoma models: Defining molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preclinical Validation of Predictive Biomarkers for Remetinostat Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of predictive biomarkers for sensitivity to Remetinostat, a topical histone deacetylase (HDAC) inhibitor. While direct preclinical validation of predictive biomarkers specifically for this compound is not extensively documented in publicly available literature, this guide synthesizes information on this compound's mechanism of action, known biomarkers for other HDAC inhibitors, and relevant experimental protocols to inform biomarker discovery and validation efforts.
Introduction to this compound and its Mechanism of Action
This compound (SHP-141) is a hydroxamic acid-based, pan-histone deacetylase (HDAC) inhibitor with activity against multiple HDAC isoforms, particularly within Class I and Class IIb.[1][2] Its primary mechanism of action involves the epigenetic modification of gene expression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure and allowing for the transcription of genes that can suppress tumor growth.[1]
A key feature of this compound is its design for topical application. This allows for high concentrations of the drug at the site of cutaneous lesions, such as in Cutaneous T-cell Lymphoma (CTCL) and Basal Cell Carcinoma (BCC), while minimizing systemic exposure and associated toxicities.[1][3][4] Upon entering the bloodstream, it is rapidly metabolized.[4]
Potential Predictive Biomarkers for HDAC Inhibitor Sensitivity
While specific predictive biomarkers for this compound are still under investigation, research on other HDAC inhibitors provides valuable candidates for validation.
Table 1: Potential Predictive Biomarkers for HDAC Inhibitor Sensitivity
| Biomarker | Associated HDAC Inhibitor(s) | Rationale for Predictive Value | Relevant Findings |
| HR23B | Pan-HDAC inhibitors (e.g., SAHA, Romidepsin) | Functions in shuttling ubiquitinated proteins to the proteasome. Its depletion leads to decreased sensitivity to HDAC inhibitor-induced apoptosis.[5][6] | High HR23B expression correlated with responses to romidepsin monotherapy in patients with relapsed/refractory CTCL.[6] |
| GLI1 | This compound | A transcription factor in the Hedgehog signaling pathway, which is integral to the pathogenesis of BCC. HDAC inhibition has been shown to suppress GLI1 transcription.[3][7] | A phase 2 trial of topical this compound in BCC patients included the suppression of GLI1 expression as a secondary outcome measure.[7] |
| Ornithine decarboxylase (ODC1), v-ski sarcoma viral oncogene homolog (SKI), signal transducer and activator of transcription 1 (STAT1), thymidylate synthetase (TYMS) | Belinostat | Gene expression levels of these four markers correlated with sensitivity to belinostat in a panel of cancer cell lines.[8] | Simultaneous analysis of ODC and SKI expression strengthened the predictive model for belinostat sensitivity.[8] |
| HDAC Isoform Expression | General HDAC inhibitors | The expression levels of specific HDAC isoforms (e.g., HDAC1, 2, 3, and 6) are often dysregulated in cancer and can influence sensitivity to inhibitors targeting those isoforms.[9][10] | Overexpression of HDACs is associated with a poor prognosis in several tumor types.[11] |
Comparison with Alternative HDAC Inhibitors
Several HDAC inhibitors are approved for cancer treatment, each with its own set of characteristics and potential biomarkers.
Table 2: Comparison of this compound with Other HDAC Inhibitors
| Feature | This compound | Vorinostat (SAHA) | Romidepsin (Istodax) | Belinostat (Beleodaq) | Panobinostat (Farydak) |
| Class(es) Inhibited | Pan-HDAC (esp. Class I & IIb)[1] | Pan-HDAC | Class I HDAC | Pan-HDAC | Pan-HDAC |
| Approved Indications | Investigational for CTCL, BCC, SCC[4] | CTCL | CTCL, Peripheral T-cell Lymphoma (PTCL)[6] | PTCL[6] | Multiple Myeloma |
| Administration | Topical | Oral | Intravenous | Intravenous | Oral |
| Potential Biomarkers | GLI1[3][7] | HR23B, Mcl-1[5][12] | HR23B[6] | ODC1, SKI, STAT1, TYMS[8] | Xist[12] |
Experimental Protocols for Biomarker Validation
The following are detailed methodologies for key experiments that can be adapted for the preclinical validation of predictive biomarkers for this compound sensitivity.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and apoptotic effects of this compound on cancer cell lines and to correlate these effects with the expression of potential biomarkers.
-
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., CTCL, BCC lines) in appropriate media.
-
Treatment: Treat cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Apoptosis Assay: Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Biomarker Expression Analysis: Correlate the IC50 values with the baseline expression levels of candidate biomarkers (e.g., HR23B, GLI1) determined by Western blotting or qRT-PCR.
-
Western Blotting for Protein Expression
-
Objective: To measure the protein levels of candidate biomarkers and downstream signaling molecules.
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and quantify total protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., HR23B, GLI1, acetylated histones) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To quantify the mRNA expression levels of candidate biomarker genes.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform real-time PCR using gene-specific primers for the target genes (e.g., GLI1, ODC1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of topical this compound and validate the predictive value of biomarkers in a preclinical animal model.
-
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (with known biomarker status) into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into treatment and vehicle control groups. Apply topical this compound or a placebo gel to the tumors daily.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Biomarker Analysis: At the end of the study, excise tumors and analyze biomarker expression (protein and mRNA) and histone acetylation levels. Correlate tumor growth inhibition with biomarker status.
-
Visualizations
Conclusion
The preclinical validation of predictive biomarkers for this compound sensitivity is a critical step towards personalizing therapy for cutaneous malignancies. While direct evidence for this compound-specific biomarkers is emerging, the broader landscape of HDAC inhibitor research provides a strong foundation for identifying and validating candidate biomarkers such as HR23B and GLI1. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate these and other potential biomarkers, ultimately aiming to improve patient outcomes by selecting those most likely to respond to this compound treatment.
References
- 1. This compound | 946150-57-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medivir.com]
- 5. HR23B is a biomarker for tumor sensitivity to HDAC inhibitor-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive biomarkers for disease sensitivity in lymphoma – the holy grail for HDAC inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Identification of predictive biomarkers for the histone deacetylase inhibitor belinostat in a panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New and emerging HDAC inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Remetinostat and Imiquimod on the Tumor Microenvironment
For Immediate Release
A deep dive into the immunomodulatory effects of two topical skin cancer treatments, Remetinostat and Imiquimod, reveals distinct mechanisms of action and impacts on the tumor microenvironment. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, supported by available experimental data.
This comparison guide provides a detailed analysis of this compound, a novel histone deacetylase (HDAC) inhibitor, and Imiquimod, a well-established Toll-like receptor 7 (TLR7) agonist. While both topical agents have demonstrated efficacy in treating cutaneous malignancies, their approaches to modulating the tumor microenvironment are fundamentally different. Imiquimod acts as a potent immune activator, whereas this compound's effects appear to be more nuanced, involving direct epigenetic modification of tumor cells and potential, though less characterized, immunomodulatory activities.
Mechanism of Action
This compound: Epigenetic Reprogramming
This compound is a topical HDAC inhibitor designed for localized activity with minimal systemic exposure.[1][2] Its primary mechanism of action involves the inhibition of histone deacetylases, leading to an accumulation of acetylated histones. This, in turn, results in chromatin remodeling and the re-expression of silenced tumor suppressor genes.[3] While its direct impact on immune cells within the tumor microenvironment is still under investigation, studies on other HDAC inhibitors suggest a potential role in modulating cutaneous immunity.[4][5][6] There is evidence that a more pronounced localized cutaneous reaction to this compound correlates with a better overall response rate in basal cell carcinoma (BCC), suggesting an immune-mediated component to its efficacy.[5] Furthermore, in a pre-clinical model of psoriasis, this compound was shown to suppress the maturation of dendritic cells and reduce inflammation.[7]
Imiquimod: A Broad Immune Activator
Imiquimod is an immune response modifier that functions as a TLR7 agonist. Its application to the skin activates a robust innate and subsequent adaptive immune response. By binding to TLR7 on antigen-presenting cells such as dendritic cells and macrophages, Imiquimod triggers the release of a cascade of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-12). This cytokine surge promotes the maturation of dendritic cells and their migration to lymph nodes, where they activate T helper 1 (Th1) cells. The subsequent adaptive immune response is characterized by the infiltration of cytotoxic CD8+ T cells and natural killer (NK) cells into the tumor, leading to tumor cell destruction.
Impact on the Tumor Microenvironment: A Comparative Overview
The differential mechanisms of this compound and Imiquimod translate to distinct changes within the tumor microenvironment. The following tables summarize the available quantitative data on their effects on key immune cell populations and cytokine profiles.
Immune Cell Infiltration
| Immune Cell Type | This compound | Imiquimod |
| CD4+ T Cells | Data not available in cancer models. | Significant increase in infiltration. |
| CD8+ T Cells | Data not available in cancer models. | Significant increase in infiltration. |
| Dendritic Cells (DCs) | Inhibits maturation and expression of co-stimulatory molecules (CD40, CD86) in vitro.[8] | Promotes maturation and migration. |
| Macrophages | Data not available in cancer models. | Increased infiltration. |
| Natural Killer (NK) Cells | Data not available in cancer models. | Increased infiltration. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Other HDAC inhibitors reduce the proportion and suppressive function of MDSCs.[9][10][11] | Decreased numbers in the tumor microenvironment. |
Cytokine and Effector Molecule Profile
| Cytokine/Molecule | This compound | Imiquimod |
| IFN-α | Data not available. | Significantly induced. |
| TNF-α | Data not available. | Significantly induced. |
| Interleukin-1 (IL-1) | Data not available. | Induced. |
| Interleukin-6 (IL-6) | Data not available. | Induced. |
| Interleukin-12 (IL-12) | Data not available. | Induced. |
| Arginase-1 | Other HDAC inhibitors show reduced levels.[11] | Data not available. |
| iNOS | Other HDAC inhibitors show reduced levels.[11] | Data not available. |
| COX-2 | Other HDAC inhibitors show reduced levels.[11] | Data not available. |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental approach for studying these agents, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of this compound and Imiquimod's effects on the tumor microenvironment.
Immunohistochemistry for T-Cell Infiltration
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against T-cell markers (e.g., anti-CD4, anti-CD8) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB chromogen substrate to visualize the antibody binding.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The number of positively stained cells is quantified per unit area (e.g., cells/mm²) using image analysis software.
Flow Cytometry for Immune Cell Populations
-
Single-Cell Suspension: Freshly harvested tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers of various immune cells (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80).
-
Intracellular Staining (optional): For intracellular markers like FoxP3 (for regulatory T cells), cells are fixed and permeabilized before incubation with the specific antibody.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring data from a large number of events.
-
Data Analysis: The data is analyzed using flow cytometry software to identify and quantify different immune cell populations based on their marker expression.
ELISA for Cytokine Quantification
-
Tumor Lysate Preparation: Harvested tumor tissue is homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant is collected.
-
Protein Quantification: The total protein concentration of the tumor lysate is determined using a protein assay (e.g., BCA assay) to normalize cytokine levels.
-
ELISA Procedure: A sandwich ELISA kit for the specific cytokine of interest (e.g., IFN-γ, TNF-α) is used according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding tumor lysates and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Data Analysis: The optical density is measured using a plate reader, and the cytokine concentration in the samples is calculated based on the standard curve.
Conclusion
This compound and Imiquimod represent two distinct therapeutic strategies for cutaneous malignancies that converge on altering the tumor microenvironment. Imiquimod's strength lies in its ability to induce a potent, broad-spectrum immune response, effectively turning the tumor into a site of intense immune activity. In contrast, this compound's primary effect is on the epigenetic landscape of tumor cells, with its influence on the immune microenvironment being a promising but less defined area. The available data suggests that HDAC inhibitors as a class can modulate immune-suppressive cells, indicating a potential for this compound to create a more favorable environment for an anti-tumor immune response.
Further research, including head-to-head comparative studies, is warranted to fully elucidate the immunomodulatory effects of this compound and to determine the optimal clinical settings for each of these agents, either as monotherapies or in combination with other cancer treatments. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. This compound [medivir.com]
- 2. bionews.com [bionews.com]
- 3. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. onclive.com [onclive.com]
- 6. Topical HDAC Inhibitor this compound for Basal Cell Carcinoma - The ASCO Post [ascopost.com]
- 7. Topical histone deacetylase inhibitor this compound improves IMQ-induced psoriatic dermatitis via suppressing dendritic cell maturation and keratinocyte differentiation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Regulatory Effects of Histone Deacetylase Inhibitors on Myeloid-Derived Suppressor Cells [frontiersin.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Entinostat Neutralizes Myeloid-Derived Suppressor Cells and Enhances the Antitumor Effect of PD-1 Inhibition in Murine Models of Lung and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Remetinostat
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Remetinostat (also known as SHP-141), a histone deacetylase (HDAC) inhibitor. Due to its potential antineoplastic properties, this compound must be handled and disposed of with stringent safety measures to mitigate risks to personnel and the environment. The following procedures are based on established guidelines for the disposal of hazardous and cytotoxic drugs and are intended to provide clear, step-by-step guidance.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specifications |
| Gloves | Double-gloving with chemotherapy-rated gloves is required. |
| Gown | Disposable, lint-free gown with a solid front and back closure. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling powders or creating aerosols. |
II. Step-by-Step Disposal Protocol for this compound Waste
Follow these procedural steps to ensure the safe and compliant disposal of this compound and contaminated materials.
Step 1: Segregation of Waste Immediately segregate all materials that have come into contact with this compound from other laboratory waste streams. This includes, but is not limited to:
-
Unused or expired this compound product.
-
Contaminated labware (e.g., vials, syringes, pipettes, and culture dishes).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
Step 2: Waste Containment Place all this compound-contaminated waste into designated, leak-proof, and puncture-resistant hazardous waste containers. These containers should be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
Step 3: Disposal of Sharps All contaminated sharps, such as needles and syringes, must be placed directly into a designated sharps container that is puncture-resistant and leak-proof. Do not recap, bend, or break needles.
Step 4: Decontamination of Work Surfaces Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution, such as a high-pH cleaning agent, followed by a rinse with water.
Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
III. Emergency Spill Procedures
In the event of a this compound spill, immediate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Using a spill kit, carefully clean the area, working from the outside of the spill inward.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste, as described in the disposal protocol above.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department immediately.
IV. This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Remetinostat
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Remetinostat. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
This compound, a potent histone deacetylase (HDAC) inhibitor, requires meticulous handling due to its cytostatic properties. While it is designed for topical application with minimal systemic exposure, direct contact should be avoided. The following protocols for personal protective equipment (PPE), handling, and disposal are based on best practices for managing hazardous chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, back-closing gown made of a low-permeability fabric | Protects street clothes and skin from splashes and spills. |
| Eye Protection | Chemical splash goggles or a full-face shield | Shields eyes from accidental splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powdered form of the compound to prevent inhalation. | Prevents inhalation of fine particles. Use should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized workflow is crucial for minimizing risks and ensuring the consistency of experimental results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
